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  • Product: 2-(3-Methylpyridin-4-yl)ethan-1-amine
  • CAS: 910399-93-8

Core Science & Biosynthesis

Foundational

2-(3-Methylpyridin-4-yl)ethan-1-amine: A Structural Probe for Aminergic Receptor Binding Mechanisms

An In-Depth Technical Guide on Pharmacophore Modeling, Receptor Kinetics, and Functional Assays Executive Summary In the landscape of G-protein-coupled receptor (GPCR) pharmacology, the rational design of subtype-selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Pharmacophore Modeling, Receptor Kinetics, and Functional Assays

Executive Summary

In the landscape of G-protein-coupled receptor (GPCR) pharmacology, the rational design of subtype-selective ligands relies heavily on understanding the micro-environments of the orthosteric binding pocket. 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS 910399-93-8) serves as a highly specialized structural probe for aminergic receptors, particularly within the histamine receptor family (H1–H4) and trace amine-associated receptors (TAARs).

As a structural analog of histamine (2-(1H-imidazol-4-yl)ethanamine), this molecule replaces the tautomeric imidazole ring with a pyridine ring and introduces a critical methyl group at the 3-position. This whitepaper dissects the thermodynamic and steric causality behind its receptor binding mechanism, providing researchers with self-validating experimental workflows—including radioligand binding and Bioluminescence Resonance Energy Transfer (BRET) assays—to accurately characterize its pharmacological profile [1].

Structural Rationale & Pharmacophore Modeling

To understand why 2-(3-Methylpyridin-4-yl)ethan-1-amine behaves differently from endogenous histamine, we must analyze its interactions within the transmembrane (TM) bundle of aminergic GPCRs.

The Ethylamine Anchor

At physiological pH (7.4), the primary amine of the ethylamine chain is protonated. This positive charge is the universal anchor for aminergic ligands, forming a critical salt bridge with a highly conserved Aspartate residue (Asp 3.32 ) in Transmembrane Domain 3 (TM3). Without this interaction, receptor affinity drops by several orders of magnitude [1].

The Pyridine Bioisostere

Endogenous histamine utilizes an imidazole ring, which exists in two tautomeric states ( and ), allowing it to act as both a hydrogen bond donor and acceptor. By substituting imidazole with a pyridine ring, 2-(3-Methylpyridin-4-yl)ethan-1-amine restricts the molecule to a single hydrogen-bond acceptor (the pyridine nitrogen). This specifically targets Asn/Thr residues in TM5, fundamentally altering the enthalpy of the binding event and shifting the ligand's efficacy profile from a full agonist to a partial agonist or antagonist [2].

The Causality of the 3-Methyl Steric Effect

The addition of the 3-methyl group is not arbitrary; it is a deliberate restriction of conformational space.

  • Entropic Advantage: The methyl group sterically clashes with the ethylamine chain, preventing it from adopting certain gauche conformations. By locking the chain into a trans conformation, the molecule pays its entropic penalty before binding, increasing its overall binding affinity ( ΔG ).

  • Subtype Selectivity: The bulky methyl group requires a corresponding hydrophobic sub-pocket in the receptor. While the H1 and H2 receptors have tightly packed orthosteric sites, the H3 and H4 receptors possess deeper, more lipophilic cavities near TM6 (specifically around Trp 6.48 and Phe 6.51 ). Consequently, the 3-methyl group acts as a selectivity filter, driving affinity toward H3/H4 architectures [1].

Experimental Workflows & Protocols

To validate the pharmacophore model, laboratory protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the underlying causality for characterizing this probe.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of 2-(3-Methylpyridin-4-yl)ethan-1-amine by measuring its ability to displace a high-affinity radioactive tracer.

Causality Check: We use Polyethylenimine (PEI)-treated GF/B filters. Glass fiber filters carry a net negative charge, which non-specifically binds positively charged aminergic ligands. Pre-soaking in 0.3% PEI coats the filters with positive charges, eliminating background noise and ensuring that the measured radioactivity strictly represents receptor-bound ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., human H3R). Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ , 1 mM EDTA). Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet in Buffer A to a final concentration of 1 mg/mL protein.

  • Assay Assembly: In a 96-well plate, add:

    • 50 µL of Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ ).

    • 50 µL of [3H] -N- α -methylhistamine (final concentration 1 nM) as the radiotracer.

    • 50 µL of 2-(3-Methylpyridin-4-yl)ethan-1-amine at varying concentrations ( 10−11 to 10−4 M) to generate a displacement curve.

    • 50 µL of membrane preparation (50 µg protein/well) to initiate the reaction.

  • Equilibrium Incubation: Incubate the plate at 25°C for 60 minutes. Rationale: Room temperature slows degradation while allowing sufficient time for the competitive binding to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through a 96-well GF/B filter plate (pre-soaked in 0.3% PEI for 1 hour) using a vacuum manifold. Wash three times with 300 µL of ice-cold Assay Buffer to trap the receptor-ligand complexes.

  • Quantification: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read radioactivity (CPM) using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: BRET Assay for G-Protein Activation

While binding assays confirm affinity, functional assays determine efficacy. We utilize Bioluminescence Resonance Energy Transfer (BRET) to measure real-time heterotrimeric G-protein dissociation upon ligand binding [3].

Causality Check: Traditional cAMP assays measure downstream amplification, which can mask partial agonism due to receptor reserve. BRET measures the direct physical uncoupling of G α from G βγ , providing a stoichiometric, amplification-free readout of receptor activation [3].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the target GPCR, G αi​ -NanoLuc (BRET donor), and G γ -Venus (BRET acceptor).

  • Cell Plating: 24 hours post-transfection, detach cells and re-plate them into white 96-well microplates at a density of 30,000 cells/well in Opti-MEM.

  • Substrate Addition: Add the NanoLuc substrate, Furimazine (1:1000 dilution), to the wells. Wait 5 minutes for luminescence stabilization. Rationale: In the inactive state, the G-protein trimer is intact, bringing NanoLuc and Venus within 10 nm, yielding a high basal BRET signal.

  • Ligand Stimulation: Inject 2-(3-Methylpyridin-4-yl)ethan-1-amine at varying concentrations.

  • Signal Detection: Read the plate immediately on a luminescence microplate reader equipped with dual emission filters (460 nm for NanoLuc, 535 nm for Venus).

  • Analysis: Calculate the BRET ratio (Emission 535​ / Emission 460​ ). A decrease in the BRET ratio indicates G-protein dissociation (activation).

Data Presentation: Pharmacological Profiling

The table below summarizes the theoretical profiling data of 2-(3-Methylpyridin-4-yl)ethan-1-amine compared to endogenous histamine, illustrating the steric selectivity shift caused by the 3-methyl group.

Receptor SubtypeEndogenous Histamine Ki​ (nM)2-(3-Methylpyridin-4-yl)ethan-1-amine Ki​ (nM)*Functional Efficacy (BRET)Structural Rationale for Shift
H1R 10,000> 50,000InactiveSteric clash in tight TM6 pocket
H2R 5,000> 100,000InactiveLoss of tautomeric H-bond donor
H3R 545Partial AgonistMethyl group fits lipophilic cavity
H4R 10120AntagonistRestricted trans conformation

*Note: Values are representative models based on structure-activity relationship (SAR) principles for pyridine-based aminergic ligands [1, 2].

Visualizations

The following diagrams illustrate the logical flow of the experimental characterization and the molecular mechanism of the BRET functional assay.

Workflow A Compound Synthesis CAS 910399-93-8 B Membrane Prep (HEK293 Cells) A->B C Radioligand Binding (Ki Determination) B->C D BRET Assay (G-Protein Activation) C->D E Data Analysis (SAR & Selectivity) D->E

Caption: Workflow for pharmacological profiling of aminergic GPCR ligands.

Mechanism Ligand 2-(3-Methylpyridin-4-yl)ethan-1-amine Receptor Aminergic GPCR (e.g., H3R) Ligand->Receptor Orthosteric Binding GProtein Heterotrimeric G-Protein (Gαi/o - Gβγ) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase Inhibition (↓ cAMP) GProtein->Effector Gαi Subunit BRET BRET Signal Drop (NanoLuc & Venus Part) GProtein->BRET Subunit Dissociation

Caption: GPCR activation mechanism and real-time BRET biosensor detection.

References

  • Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews. URL:[Link]

  • Tiligada, E., & Ennis, M. (2020). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology. URL:[Link]

  • Masuho, I., Martemyanov, K. A., & Lambert, N. A. (2015). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology. URL:[Link]

Exploratory

2-(3-Methylpyridin-4-yl)ethan-1-amine toxicity profile in mammalian cell lines

Title: Predictive and Empirical Toxicity Profiling of 2-(3-Methylpyridin-4-yl)ethan-1-amine in Mammalian Cell Lines Document Type: In-Depth Technical Guide & Whitepaper Target Audience: Toxicologists, Assay Developers, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Predictive and Empirical Toxicity Profiling of 2-(3-Methylpyridin-4-yl)ethan-1-amine in Mammalian Cell Lines Document Type: In-Depth Technical Guide & Whitepaper Target Audience: Toxicologists, Assay Developers, and Preclinical Drug Discovery Scientists

Executive Summary

The compound 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS 910399-93-8) is a specialized primary amine tethered to a 3-methylpyridine ring. Frequently utilized as a pharmaceutical intermediate and structural building block, its toxicological profile is of high interest when evaluating structurally related drug candidates (such as histamine H1/H3 receptor ligands or betahistine analogs). Because primary amines and pyridine derivatives exhibit distinct intracellular behaviors—ranging from lysosomotropism to mitochondrial uncoupling—establishing a rigorous in vitro toxicity profile is critical.

This whitepaper provides a comprehensive, self-validating methodological framework for assessing the cytotoxicity of 2-(3-Methylpyridin-4-yl)ethan-1-amine in mammalian cell lines. It synthesizes structural toxicology principles with step-by-step experimental protocols designed to eliminate assay artifacts commonly associated with primary amines.

Structural Toxicology: Predictive Mechanistic Profiling

To design an effective toxicity screening panel, we must first deconstruct the molecule's structural liabilities. The cytotoxicity of 2-(3-Methylpyridin-4-yl)ethan-1-amine is driven by the synergistic effects of its two primary functional groups:

The Primary Amine Moiety: Lysosomotropism and Membrane Disruption

Primary aliphatic amines are highly basic and readily protonated at physiological pH. In mammalian cells, these molecules diffuse across the plasma membrane and become trapped in acidic organelles, particularly lysosomes, via a mechanism known as lysosomotropism. The accumulation of protonated amines causes osmotic swelling and Lysosomal Membrane Permeabilization (LMP). Furthermore, studies on amine-containing polymers and dendrimers have demonstrated that primary amines induce significantly higher membrane disruption and reactive oxygen species (ROS) generation compared to their secondary or tertiary counterparts[1][2].

The 3-Methylpyridine Ring: Metabolic Activation and Mitochondrial Stress

Pyridine derivatives are known to interact with the cytochrome P450 (CYP) system. While standard immortalized cell lines lack robust CYP expression, metabolically competent lines (e.g., HepG2) may facilitate N-oxidation or C-oxidation of the 3-methylpyridine ring, potentially yielding reactive electrophilic intermediates. Additionally, structurally analogous compounds like betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) have been shown to inhibit cellular proliferation and induce apoptosis in a dose-dependent manner at concentrations exceeding 0.1 mg/mL[3][4].

Mechanism A 2-(3-Methylpyridin-4-yl)ethan-1-amine Exposure B Cellular Uptake (Passive Diffusion) A->B C Lysosomal Trapping (Amine Protonation) B->C D Mitochondrial Stress (Pyridine Interaction) B->D F Lysosomal Membrane Permeabilization (LMP) C->F E Reactive Oxygen Species (ROS) Generation D->E E->F G Caspase Cascade Activation E->G F->G H Apoptosis / Cell Death G->H

Fig 1. Proposed intracellular cytotoxic signaling pathway for 2-(3-Methylpyridin-4-yl)ethan-1-amine.

Experimental Design: Causality and Assay Selection

When profiling primary amines, standard colorimetric assays (like MTT) can yield false positives. Primary amines can sometimes directly reduce tetrazolium salts into formazan in the absence of cellular metabolism, artificially inflating apparent cell viability.

The Self-Validating Solution: We utilize a dual-assay approach. The Resazurin Reduction Assay (fluorometric) is employed for primary viability screening because it is far less susceptible to chemical reduction by amines[5]. This is orthogonally validated using Annexin V/PI Flow Cytometry to distinguish between apoptotic and necrotic cell death[5].

Cell Line Selection Rationale:
  • HepG2 (Human Hepatocellular Carcinoma): Selected to assess hepatotoxicity and potential CYP-mediated bioactivation of the pyridine ring.

  • SH-SY5Y (Human Neuroblastoma): Selected due to the compound's structural homology to biogenic amines and histamine analogs, assessing neurotoxicity.

  • HEK293 (Human Embryonic Kidney): Serves as a baseline model for general epithelial cytotoxicity.

Step-by-Step Methodologies

Protocol A: Multiplexed Resazurin Viability Assay

Objective: Determine the IC50 of 2-(3-Methylpyridin-4-yl)ethan-1-amine without amine-induced artifacts.

  • Cell Seeding: Seed HepG2, SH-SY5Y, and HEK293 cells at a density of 1×104 cells/well in 96-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve 2-(3-Methylpyridin-4-yl)ethan-1-amine in DMSO to create a 100 mM stock. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM. Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity.

  • Dosing: Aspirate media and apply 100 µL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (1% Triton X-100). Incubate for 24, 48, and 72 hours.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate viability relative to the vehicle control.

Protocol B: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Objective: Mechanistically define the mode of cell death (Apoptosis vs. Necrosis).

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with 2-(3-Methylpyridin-4-yl)ethan-1-amine at 0.5×, 1×, and 2× the established IC50 values for 24 hours.

  • Harvesting: Collect both the culture media (containing floating necrotic/late apoptotic cells) and adherent cells (via Trypsin-EDTA). Centrifuge at 300 × g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Live cells: Annexin V negative / PI negative.

    • Early Apoptosis: Annexin V positive / PI negative.

    • Late Apoptosis/Necrosis: Annexin V positive / PI positive[5].

Workflow S1 Step 1: Cell Culturing (HepG2, SH-SY5Y, HEK293) S2 Step 2: Compound Dosing (0.1 µM to 1000 µM) S1->S2 S3 Step 3: Multiplex Assays (Resazurin Viability) S2->S3 S4 Step 4: Flow Cytometry (Annexin V-FITC / PI) S3->S4 S5 Step 5: Data Synthesis (IC50 & Mechanism) S4->S5

Fig 2. High-throughput in vitro toxicity screening workflow for primary amine derivatives.

Quantitative Data Presentation & Predictive Baselines

Based on the behavior of highly homologous structural analogs (e.g., betahistine and primary amine dendrimers), the following toxicity thresholds and phenotypic responses are predicted for 2-(3-Methylpyridin-4-yl)ethan-1-amine. These baselines serve as the benchmark for validating experimental assay performance[2][4][6].

Assay ParameterHepG2 (Metabolic)SH-SY5Y (Neuronal)HEK293 (Epithelial)Mechanistic Indicator
Predicted IC50 (48h) 250 - 400 µM150 - 300 µM400 - 600 µMHigher sensitivity in SH-SY5Y suggests neuro-specific receptor interaction.
LMP Onset Dose > 300 µM> 200 µM> 500 µMLysosomal swelling precedes membrane rupture.
Apoptotic Index (at IC50) 25 - 35%40 - 50%15 - 20%Annexin V+ / PI- population dominance indicates controlled cell death.
ROS Generation ModerateHighLowIndicates pyridine-induced mitochondrial uncoupling.

Note: Concentrations below 50 µM are generally expected to exhibit high biocompatibility, mirroring the safety profile of clinical pyridine-ethanamine derivatives[6].

Conclusion

Evaluating the toxicity of 2-(3-Methylpyridin-4-yl)ethan-1-amine requires a nuanced approach that accounts for the chemical reactivity of primary amines and the metabolic potential of the 3-methylpyridine ring. By utilizing a dual-assay system prioritizing Resazurin over MTT, and orthogonally validating with Flow Cytometry, researchers can establish a highly trustworthy, artifact-free toxicological profile. This framework ensures that early-stage drug development decisions based on this structural moiety are grounded in rigorous, self-validating empirical data.

References

  • Kepekçi, R. A., et al. "In vitro physiological effects of betahistine on cell lines from different origins." ResearchGate, [Link]

  • Pilicheva, B., et al. "Investigation of betahistine dihydrochloride biocompatibility and nasal permeability in vitro." Journal of Applied Biomedicine, [Link]

  • Mukherjee, S. P., et al. "Mechanistic Studies of In Vitro Cytotoxicity of Poly(amidoamine) Dendrimers in Mammalian Cells." Technological University Dublin, [Link]

  • Ingle, N. P., et al. "Investigating the Effects of Block versus Statistical Glycopolycations Containing Primary and Tertiary Amines for Plasmid DNA Delivery." Biomacromolecules - ACS Publications, [Link]

  • Mironov, V., et al. "Cytotoxicity Is the Key Test for In Vitro Toxicity." IntechOpen, [Link]

Sources

Foundational

Pharmacokinetic properties of 2-(3-Methylpyridin-4-yl)ethan-1-amine based compounds

This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of compounds built upon the 2-(3-Methylpyridin-4-yl)ethan-1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of compounds built upon the 2-(3-Methylpyridin-4-yl)ethan-1-amine scaffold. As a bioisosteric core frequently utilized in the development of neuronal nitric oxide synthase (nNOS) inhibitors, histamine receptor ligands, and SARM1 inhibitors, understanding the physicochemical drivers of this moiety is critical for rational drug design.

Physicochemical Profiling and Structural Causality

The pharmacokinetic behavior of 2-(3-Methylpyridin-4-yl)ethan-1-amine is dictated by two distinct ionizable centers and a localized lipophilic domain:

  • The Primary Aliphatic Amine: With a predicted pKa​ of ~10.2, this nitrogen is >99% protonated at physiological pH (7.4). This cationic state drastically increases aqueous solubility but serves as a primary liability for passive membrane permeability.

  • The Pyridine Ring: The aromatic nitrogen has a pKa​ of ~5.6. At pH 7.4, it exists predominantly in its neutral, unprotonated state.

  • The 3-Methyl Substituent: The addition of the methyl group at the C3 position introduces steric hindrance around the pyridine nitrogen and increases the overall lipophilicity ( logP ) of the scaffold. This localized lipophilic bulk disrupts the hydration shell, partially offsetting the permeability penalty of the protonated primary amine ([1]([Link])).

Absorption and Distribution Dynamics

Gastrointestinal Absorption

Oral bioavailability of this scaffold is heavily influenced by the pH gradient of the gastrointestinal tract. In the acidic environment of the stomach (pH ~1.5-3.5), both the primary amine and the pyridine nitrogen are protonated (dicationic state), rendering passive transcellular absorption negligible. Absorption primarily occurs in the lower intestine (pH ~7.0-8.0), where the pyridine ring deprotonates, shifting the molecule to a monocationic state.

Blood-Brain Barrier (BBB) Penetration

Achieving central nervous system (CNS) exposure is notoriously difficult for primary amines. The positive charge at pH 7.4 restricts paracellular transport via tight junctions, while the high polar surface area (PSA) limits passive transcellular diffusion. However, the 3-methylpyridine core lowers the desolvation energy required for lipid bilayer insertion compared to unsubstituted analogs. To achieve significant BBB penetration, medicinal chemists often employ prodrug strategies (e.g., masking the amine as an azide or carbamate) or rely on active transport mechanisms ([2]([Link])).

Metabolic Biotransformation Pathways

The metabolic fate of the 2-(3-Methylpyridin-4-yl)ethan-1-amine scaffold is governed by two competing enzymatic systems: Monoamine Oxidases (MAO) and Cytochrome P450s (CYP450).

  • MAO-Mediated Oxidative Deamination: Primary amines separated from an aromatic ring by a two-carbon linker are classic substrates for MAO-A and MAO-B. The enzyme abstracts a proton/hydride to form an intermediate iminium ion, which rapidly hydrolyzes to a pyridine-acetaldehyde derivative. This is the primary clearance mechanism for this scaffold ([3]([Link])) ([4]([Link])).

  • CYP450 and FMO Oxidation: The pyridine nitrogen is susceptible to N-oxidation by Flavin-containing monooxygenases (FMO) and CYPs. However, the 3-methyl group provides steric shielding, often redirecting CYP450 (e.g., CYP2D6, CYP3A4) activity toward aliphatic hydroxylation of the methyl group itself, yielding a 3-hydroxymethyl metabolite ([5]([Link])).

Metabolism Parent 2-(3-Methylpyridin-4-yl) ethan-1-amine Aldehyde Pyridine-acetaldehyde Intermediate Parent->Aldehyde MAO-A/B (Deamination) NOxide Pyridine N-oxide Metabolite Parent->NOxide FMO/CYP450 (N-oxidation) Hydroxymethyl 3-Hydroxymethyl Metabolite Parent->Hydroxymethyl CYP450 (Hydroxylation) Acid Pyridine-acetic acid Metabolite Aldehyde->Acid ALDH (Oxidation)

Major metabolic biotransformation pathways of the 3-methylpyridin-4-yl-ethanamine scaffold.

Self-Validating Experimental Protocols for PK Profiling

To accurately profile compounds containing this scaffold, assays must be designed with internal causality checks to prevent false positives caused by the reactive primary amine.

PK_Workflow Start Compound Synthesis & Formulation Abs Absorption: Caco-2 & PAMPA Permeability Start->Abs Dist Distribution: Plasma Protein Binding & BBB-PAMPA Start->Dist Met Metabolism: Liver Microsome (HLM/RLM) Stability Start->Met Exc Excretion: Renal Clearance (OCT2 Transport Assays) Start->Exc Data LC-MS/MS Bioanalysis & PK Parameter Calculation Abs->Data Dist->Data Met->Data Exc->Data

Standardized in vitro ADME screening workflow for pyridine-ethanamine derivatives.
Protocol 1: Self-Validating PAMPA-BBB Assay

Purpose: To quantify passive transcellular diffusion across the blood-brain barrier. Causality: Because the primary amine is charged at pH 7.4, passive diffusion is inherently low. We must ensure that any detected permeability is not due to microscopic tears in the artificial lipid membrane. Step-by-Step Methodology:

  • Lipid Preparation: Coat the PVDF membrane of the top donor compartment with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Prepare a 10 μ M solution of the test compound in PBS (pH 7.4). Crucial Step: Add Lucifer Yellow (LY) to the donor solution at a concentration of 100 μ M. LY is a highly hydrophilic fluorescent dye that cannot passively cross intact lipid bilayers.

  • Assembly: Add 150 μ L of the donor solution to the top well and 300 μ L of blank PBS (pH 7.4) to the bottom acceptor well.

  • Incubation: Incubate the assembled sandwich plate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • Validation & Analysis: Analyze the acceptor well via fluorometry (Ex: 428 nm, Em: 536 nm). Self-Validation Rule: If LY fluorescence in the acceptor well exceeds 1% of the donor well, the lipid membrane is compromised, and the PK data for that specific well must be discarded.

  • Quantification: For validated wells, quantify the test compound via LC-MS/MS and calculate the effective permeability ( Pe​ ).

Protocol 2: Liver Microsomal Stability with Cofactor Validation

Purpose: To determine the intrinsic clearance ( CLint​ ) driven by Phase I enzymes. Causality: Primary amines can undergo non-enzymatic chemical degradation or bind non-specifically to microsomal proteins. A self-validating system must isolate CYP/FMO-driven metabolism from chemical instability. Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Pre-incubation: Add the test compound to a final concentration of 1 μ M. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Test): Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Reaction Initiation (Self-Validation Control): In a parallel set of wells, add an equivalent volume of blank buffer instead of NADPH (Minus-NADPH control).

  • Sampling: Remove 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the aliquots in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Self-Validation Rule: If the compound depletes by >10% in the Minus-NADPH control over 60 minutes, the clearance is driven by chemical instability or non-oxidative enzymes, invalidating the assumption of pure Phase I CYP/FMO clearance.

Quantitative Data Summaries

Table 1: Physicochemical & Predicted ADME Properties

ParameterValue / ObservationPharmacokinetic Implication
Molecular Weight 136.19 g/mol Highly favorable for oral absorption and BBB penetration.
pKa​ (Primary Amine) ~10.2>99% protonated at pH 7.4; restricts passive membrane diffusion.
pKa​ (Pyridine) ~5.6Neutral at pH 7.4; prevents the molecule from being a dication in plasma.
LogD (pH 7.4) ~ -1.5Highly hydrophilic overall profile; necessitates active transport for deep tissue distribution.
Polar Surface Area 38.9 ŲWell below the 90 Ų threshold for BBB penetration, counteracting the charge penalty.

Table 2: Pharmacokinetic Liability Matrix

ADME PhasePrimary LiabilityStructural CauseMedicinal Chemistry Mitigation Strategy
Absorption Low passive permeabilityCationic primary amineMasking amine as a carbamate prodrug or N-alkylation.
Metabolism High intrinsic clearance ( CLint​ )MAO-mediated oxidative deamination α -methylation of the ethyl chain to block MAO active site entry.
Excretion Rapid renal clearanceActive secretion via renal Organic Cation Transporter 2 (OCT2)Co-administration with OCT inhibitors or increasing lipophilicity to favor hepatic clearance.

References

  • [3] Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology (PMC). Available at:[Link]

  • [1] Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [5] Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (MDPI). Available at:[Link]

  • [2] Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration. Bioorganic & Medicinal Chemistry (PMC). Available at:[Link]

  • [4] Information on EC 1.4.3.4 - monoamine oxidase. BRENDA Enzyme Database. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 2-(3-Methylpyridin-4-yl)ethan-1-amine Salts: A Technical Guide

Introduction and Rationale 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS 910399-93-8) is a highly versatile bifunctional building block utilized extensively in the synthesis of kinase inhibitors, neuropeptide antagonists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS 910399-93-8) is a highly versatile bifunctional building block utilized extensively in the synthesis of kinase inhibitors, neuropeptide antagonists, and as a reference substance for drug impurities[1][2]. The molecule features both a basic primary amine and a weakly basic pyridine nitrogen, making it an excellent candidate for complex salt formation and supramolecular engineering[2][3].

In drug development, free base pyridine-ethanamines often present as viscous oils or low-melting hygroscopic solids, which introduces significant challenges for Active Pharmaceutical Ingredient (API) formulation and long-term stability[4]. By converting the free base into a crystalline salt (e.g., hydrochloride, hydrobromide, or maleate), researchers can thermodynamically lock the molecule into a stable crystal lattice[3][4]. The 3-methyl substitution on the pyridine ring plays a critical causal role in this process: it introduces steric hindrance that restricts the free rotation of the ethanamine side chain. This conformational locking reduces the entropic penalty during nucleation, thereby promoting the formation of high-quality single crystals suitable for X-ray diffraction[5][6].

Workflow A Free Base API (Oily/Hygroscopic) B Acid Addition (Protonation of Amine) A->B Reduces Volatility C Vapor Diffusion (Thermodynamic Gradient) B->C Supersaturation D SCXRD Analysis (Structure Elucidation) C->D Single Crystals

Workflow from free base to SCXRD analysis, highlighting the thermodynamic rationale.

Self-Validating Protocol: Anti-Solvent Vapor Diffusion for Salt Crystallization

To achieve diffraction-quality single crystals of 2-(3-Methylpyridin-4-yl)ethan-1-amine salts, Anti-Solvent Vapor Diffusion is the preferred methodology. Slow evaporation of highly soluble amine salts often leads to rapid supersaturation, yielding twinned or polycrystalline aggregates. Vapor diffusion establishes a controlled thermodynamic gradient, allowing the anti-solvent to slowly lower the dielectric constant of the medium[3].

Step-by-Step Methodology
  • Salt Synthesis: Dissolve 50 mg of 2-(3-Methylpyridin-4-yl)ethan-1-amine free base in 1.0 mL of high-purity methanol ( CH3​OH ). Slowly add 1.05 equivalents of the desired acid (e.g., 1M HCl in diethyl ether) dropwise under continuous stirring at 0°C.

  • Mother Liquor Preparation: Filter the resulting solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove any heterogeneous nucleation sites (dust or insoluble impurities).

  • Chamber Setup: Place the unsealed 4 mL inner vial into a larger 20 mL outer scintillation vial. Add 3.0 mL of the anti-solvent (diethyl ether) to the outer vial[3].

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at a constant temperature (typically 20°C). Over 3–7 days, the volatile diethyl ether will slowly diffuse into the methanol mother liquor, gradually decreasing the solubility of the salt.

  • Validation Checkpoint: Before mounting, inspect the harvested crystals under a polarized light microscope. A self-validating, high-quality single crystal will exhibit sharp, uniform birefringence (extinction) when rotated. Crystals that appear opaque or show irregular extinction patterns are likely twinned and should be rejected.

Single-Crystal X-ray Diffraction (SCXRD) Parameters

Data collection for pyridine-ethanamine salts is typically performed using a diffractometer equipped with a silicon double crystal monochromator and a Mo Kα radiation source ( λ=0.71073 Å)[3][5]. For highly sensitive or small crystals, synchrotron radiation at specialized beamlines may be required[3].

The structural resolution relies heavily on the quality of the data, indicated by the R-factor. A final R1​ value below 0.05 is generally required to unambiguously assign the positions of the hydrogen atoms, which is critical for mapping the hydrogen-bonding networks inherent to these salts[5].

Table 1: Representative Crystallographic Data for Pyridine-Ethanamine Derivatives
Compound Class / DerivativeSpace GroupUnit Cell Dimensions (Å)Radiation SourceR-factor ( R1​ )Ref.
Dichlorido-ethanamine-palladium(II) complexMonoclinic, P2/c a=12.01,b=9.16,c=13.64 Mo Kα ( λ=0.71073 Å)0.038[5]
Pyridinium dibromide dihydrate saltMonoclinic, P21​/c Propagates along [010] axisSynchrotron / Mo Kα< 0.05[6]
Fe(II) tripodal ethanamine saltMonoclinicIsostructural 1D chainsSynchrotron ( λ=0.71073 Å)< 0.05[3]

(Note: Data aggregated from structurally analogous pyridine-ethanamine salts and complexes to illustrate typical crystallographic parameters).

Supramolecular Architecture and Packing Motifs

The crystal packing of 2-(3-Methylpyridin-4-yl)ethan-1-amine salts is governed by a strict hierarchy of non-covalent interactions.

  • Primary Interactions (Charge-Assisted H-Bonds): The dominant driving force in the crystal lattice is the strong, charge-assisted hydrogen bonding between the protonated primary amine ( −NH3+​ ) and the counterion (e.g., Cl− or Br− ). These interactions often form continuous one-dimensional hydrogen-bonded chains or void spaces parallel to the crystallographic axes[3].

  • Secondary Interactions ( π−π Stacking): The pyridine rings engage in extensive π−π stacking. Depending on the counterion and solvent of crystallization, these rings arrange in back-to-back alternating directions, forming chevron-shaped or zigzag ribbons that provide structural rigidity to the lattice[6].

  • Steric Influence: The 3-methyl group forces the ethanamine chain into a specific gauche or anti conformation relative to the pyridine ring to minimize steric clash. This specific geometry restricts the degrees of freedom during crystallization, often driving the system to crystallize in centrosymmetric monoclinic space groups (such as P21​/c or P2/c )[5][6].

Interactions Salt Protonated Ethanamine Salt Hbond Charge-Assisted H-Bonds (N-H···Cl⁻) Salt->Hbond PiPi π–π Stacking (Pyridine Rings) Salt->PiPi Steric Steric Locking (3-Methyl Group) Salt->Steric Lattice Monoclinic Lattice (e.g., P2₁/c) Hbond->Lattice PiPi->Lattice Steric->Lattice

Hierarchical supramolecular interactions driving the crystal lattice assembly.

Conclusion

The structural elucidation of 2-(3-Methylpyridin-4-yl)ethan-1-amine salts bridges the gap between synthetic chemistry and rational drug formulation. By utilizing controlled vapor diffusion techniques and high-resolution SCXRD, researchers can map the intricate hydrogen-bonding and π−π stacking networks that define the physicochemical properties of the API. Understanding the causal relationship between the 3-methyl steric bulk and the resulting monoclinic crystal lattice is essential for optimizing the stability, solubility, and bioavailability of next-generation therapeutics.

References

  • 2-(3-methylpyridin-4-yl)ethan-1-amine | 910399-93-8 - Sigma-Aldrich , sigmaaldrich.com,

  • 910399-93-8|2-(3-methylpyridin-4-yl)ethan-1-amine - BIOFOUNT , bio-fount.com, 1

  • Anion- and Solvent-Mediated Crystal Phase Changes Resulting in Diverse SCO Behaviors in a Mononuclear Fe(II) Complex , acs.org, 3

  • Discovery of potent and selective MNK kinase inhibitors for the treatment of leukemia , nih.gov, 2

  • (PDF) Dichlorido{N-[(5-methylthiophen-2-yl)methylidene]-2-(pyridin-2-yl)ethanamine-κN,N′}palladium(II) , researchgate.net,5

  • US8133899B2 - Pyrrolo[2,3-d]pyrimidine compounds , google.com, 4

  • 1,1′-Methylenebis{4-[( E )-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate , nsf.gov, 6

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Sample Preparation for 2-(3-Methylpyridin-4-yl)ethan-1-amine

Chemical Context & Mechanistic Challenges As a Senior Application Scientist, I frequently encounter spectral degradation when analyzing bifunctional basic molecules. 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS: 910399-93-...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Challenges

As a Senior Application Scientist, I frequently encounter spectral degradation when analyzing bifunctional basic molecules. 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS: 910399-93-8) is a prime example, featuring both a mildly basic pyridine ring and a highly basic primary aliphatic amine.

This dual-nitrogen motif presents three distinct challenges for Nuclear Magnetic Resonance (NMR) spectroscopy:

  • Trace Acid Susceptibility : The unshared electron pairs on both nitrogen atoms make the molecule highly susceptible to protonation by trace acids found in aging deuterated solvents (e.g., DCl in CDCl₃)[1].

  • Chemical Exchange Broadening : The primary amine (-NH₂) protons undergo rapid intermolecular chemical exchange. If this exchange rate falls on the intermediate NMR timescale, it results in severe line broadening of the amine protons and the adjacent aliphatic methylene (-CH₂-) protons.

  • Magnetic Susceptibility Gradients : Like all high-resolution NMR samples, the presence of undissolved particulates creates localized magnetic field distortions that cannot be corrected by the spectrometer's shim coils[2].

To achieve research-grade, publication-ready spectra, the sample preparation must actively mitigate these phenomena rather than passively dissolving the analyte.

Solvent Selection & Quantitative Optimization Matrix

Selecting the correct deuterated solvent dictates the visibility of exchangeable protons and the overall spectral resolution. The quantitative parameters below summarize the optimal conditions for analyzing this compound[3].

ParameterChloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)Methanol-d₄ (MeOD-d₄)
Primary Use Case Routine ¹H/¹³C structural confirmation.Observation of exchangeable -NH₂ protons.High solubility testing; 2D NMR.
Analyte Mass (¹H NMR) 5 – 20 mg5 – 20 mg5 – 20 mg
Analyte Mass (¹³C NMR) 20 – 50 mg20 – 50 mg20 – 50 mg
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mL0.6 – 0.7 mL
Optimal Tube Fill Height 4.0 – 5.0 cm4.0 – 5.0 cm4.0 – 5.0 cm
-NH₂ Visibility Poor (Broad/Invisible)Excellent (Sharp triplet/broad singlet)Invisible (Exchanges with Deuterium)
Required Pre-treatment Critical: Basic Alumina FiltrationNoneNone

Experimental Workflow

The following logic tree dictates the physical handling of the sample to ensure a self-validating, artifact-free preparation.

NMR_Workflow Start 2-(3-Methylpyridin-4-yl)ethan-1-amine (Bifunctional Basic Amine) Weigh Weigh Analyte 1H: 5-20 mg | 13C: 20-50 mg Start->Weigh SolventChoice Select Deuterated Solvent Weigh->SolventChoice CDCl3 CDCl3 (Non-polar, trace DCl risk) SolventChoice->CDCl3 DMSOd6 DMSO-d6 (Polar, slows H-exchange) SolventChoice->DMSOd6 Alumina Filter through Basic Alumina (Neutralizes trace acid) CDCl3->Alumina Dissolve Dissolve in 0.6 mL Solvent (Vortex to homogeneity) DMSOd6->Dissolve Alumina->Dissolve Filter Filter through Glass Wool (Removes solid particulates) Dissolve->Filter Tube Transfer to 5 mm NMR Tube (Fill height: 4.0 - 5.0 cm) Filter->Tube Acquire Acquire NMR Spectrum (Lock, Shim, Tune, Acquire) Tube->Acquire

Workflow for NMR sample prep of basic amines, highlighting solvent-specific pre-treatment steps.

Step-by-Step Methodologies

Protocol A: Preparation in Chloroform-d (Free Base Optimization)

Causality: Chloroform undergoes photo-oxidation over time, generating phosgene and deuterium chloride (DCl). Even micromolar amounts of DCl will protonate the pyridine and primary amine nitrogens of our analyte. Because this acid-base equilibrium is fast on the NMR timescale, the resulting spectrum will display unpredictable chemical shifts and severe line broadening as the system averages the free-base and conjugate-acid states. Passing the solvent through basic alumina strips away the DCl, locking the molecule in its free-base form[1].

  • Solvent Purification: Pack a glass Pasteur pipette with a small piece of cotton, followed by 2 cm of activated basic alumina (Brockmann Grade I). Elute 1.0 mL of CDCl₃ through the plug directly into a clean glass vial.

  • Analyte Weighing: Using an analytical balance, weigh 10 mg (for ¹H) or 35 mg (for ¹³C) of 2-(3-Methylpyridin-4-yl)ethan-1-amine into a separate 2 mL glass vial[3].

  • Dissolution: Add 0.6 mL of the purified CDCl₃ to the analyte. Vortex gently for 15 seconds until visually dissolved.

  • Particulate Filtration: Pack a second Pasteur pipette tightly with a small plug of glass wool. Causality: Solid particles have a different magnetic susceptibility than the solution, causing field homogeneity distortions around every particle that ruin shimming[4]. Filter the dissolved sample through the glass wool directly into a high-quality 5 mm NMR tube.

  • System Validation Checkpoint: Measure the liquid height in the tube using a depth gauge or ruler. It must be exactly 4.0 to 5.0 cm[2]. This ensures the sample spans the active region of the NMR coil while providing adequate volume for proper shimming, validating the physical preparation.

Protocol B: Preparation in DMSO-d₆ (Exchangeable Proton Observation)

Causality: If structural verification requires the observation of the -NH₂ protons, CDCl₃ is often inadequate due to intermediate exchange rates causing the peak to flatten into the baseline. DMSO-d₆ is a strong hydrogen-bond acceptor. It heavily solvates the primary amine, drastically slowing down the intermolecular proton exchange rate. This pushes the system into the "slow-exchange" regime, allowing the -NH₂ protons to appear as a distinct, integrable signal.

  • Analyte Weighing: Weigh 10 mg of the compound into a clean glass vial.

  • Dissolution: Add 0.6 mL of fresh DMSO-d₆ (preferably from a single-use ampoule to avoid water contamination, which will overlap with the amine region).

  • Homogenization: Sonicate the vial for 30 seconds. Amines can sometimes form transient aggregates in highly polar solvents; sonication ensures complete monomeric dissolution.

  • Transfer: Pipette the solution directly into a 5 mm NMR tube, avoiding the introduction of air bubbles, which distort magnetic field homogeneity[3].

  • System Validation Checkpoint: Upon acquiring the spectrum, check the residual solvent peak. A sharp DMSO quintet at 2.50 ppm and a sharp water peak at 3.33 ppm confirm excellent shimming and proper sample depth.

Troubleshooting & Spectral Optimization

  • Quadrupolar Broadening: The ¹⁴N nucleus of the primary amine has a nuclear spin of I = 1, possessing a quadrupole moment. This can cause relaxation-induced line broadening of the attached protons. If the -CH₂- group adjacent to the amine appears as a broad hump rather than a sharp triplet, slightly heating the sample in the spectrometer (e.g., to 40 °C) increases the tumbling rate, averaging out the quadrupolar interaction and sharpening the aliphatic signals.

  • Concentration Dependence: The chemical shift of the -NH₂ protons is highly dependent on concentration and temperature. If comparing your spectrum to literature values, ensure your sample concentration (e.g., ~15 mM) matches the reference conditions, as increased concentration drives intermolecular hydrogen bonding, shifting the amine peak downfield.

  • Paramagnetic Contaminants: If all peaks in the spectrum are broad despite proper volume and filtration, suspect transition metal contamination (e.g., Fe²⁺, Cu²⁺) from spatulas or impure reagents. Paramagnetic ions cause severe relaxation and line broadening[2]. Discard the sample, clean all glassware with EDTA/nitric acid, and prepare a fresh batch.

References

  • "NMR Sample Preparation: The Complete Guide", Organomation. Available at: [Link]

  • "How To Prepare And Run An NMR Sample", ALWSCI. Available at:[Link]

  • "Bioorthogonal prodrug activation driven by a strain-promoted 1,3-dipolar cycloaddition", ResearchGate (RSC). Available at: [Link]

Sources

Application

Guide to the Solubilization of 2-(3-Methylpyridin-4-yl)ethan-1-amine for In Vitro Assays

An Application Note for Researchers and Drug Development Professionals Abstract The reproducibility and accuracy of in vitro assays are fundamentally dependent on the correct preparation of test compounds. This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The reproducibility and accuracy of in vitro assays are fundamentally dependent on the correct preparation of test compounds. This application note provides a detailed guide for the solubilization of 2-(3-Methylpyridin-4-yl)ethan-1-amine, a pyridinic compound with a primary amine moiety. We will explore the physicochemical properties of this compound, outline a logical workflow for solvent selection, and provide step-by-step protocols for preparing stock solutions in both organic and aqueous systems. The causality behind experimental choices is explained to empower researchers to develop robust and reliable assays.

Compound Profile and Physicochemical Considerations

Understanding the structure of 2-(3-Methylpyridin-4-yl)ethan-1-amine is crucial for devising an effective solubilization strategy.

  • Structure: The molecule contains a pyridine ring, which is weakly basic, and an ethanamine side chain, which is a primary amine and significantly more basic.

  • Basicity: The presence of two nitrogen atoms capable of accepting protons (the pyridine nitrogen and the primary amine nitrogen) means this compound will have a basic pKa. Its solubility is therefore expected to be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a more soluble cationic salt.

  • Polarity: The combination of an aromatic ring and a polar amine group gives the molecule an intermediate polarity. This suggests potential solubility in a range of solvents.

Table 1: Physicochemical Properties of 2-(3-Methylpyridin-4-yl)ethan-1-amine

PropertyValueSource
Molecular FormulaC₈H₁₂N₂[1][2]
Molecular Weight136.19 g/mol [2]
Predicted XlogP0.5[1]
StructureA pyridine ring with a methyl group at position 3 and an ethanamine group at position 4.[1]

Core Principles of Solubilization for In Vitro Assays

The primary goal is to achieve a stable, homogenous stock solution at a desired concentration without compromising the integrity of the compound or the biological assay.

The Role of the Solvent

The ideal solvent should:

  • Completely dissolve the compound at a high concentration (typically 1-100 mM).

  • Be compatible with the downstream biological assay (e.g., cell culture, enzyme assay).

  • Not react with or degrade the test compound.

For pyridine-containing compounds, Dimethyl Sulfoxide (DMSO) is a common first choice due to its high solvating power for a wide range of organic molecules.[3][4][5]

Assay Compatibility

The solvent used for the stock solution will be introduced into the assay medium. High concentrations of organic solvents like DMSO can be toxic to cells or inhibit enzyme activity.[5]

Best Practice: The final concentration of DMSO in the assay medium should be carefully controlled and ideally kept below 0.5% (v/v), with many sensitive assays requiring <0.1%.[3] Always run a "vehicle control" (assay medium with the same final concentration of solvent) to assess any background effects.

Workflow for Solvent Selection and Protocol Design

A systematic approach to solvent selection ensures the best possible outcome for your experiments. The following workflow guides the decision-making process.

G start Start: Obtain 2-(3-Methylpyridin-4-yl)ethan-1-amine check_sol Is solubility data available? start->check_sol assay_type What is the assay type? (e.g., cell-based, biochemical) check_sol->assay_type No (Default Path) cell_based Cell-Based Assay assay_type->cell_based biochemical Biochemical Assay assay_type->biochemical dmso_path Protocol 1: Use DMSO (Universal Organic Solvent) validate_dmso Validate: Check for precipitation upon dilution in aqueous assay medium. dmso_path->validate_dmso aqueous_path Protocol 2: Use Acidified Aqueous Buffer (e.g., HCl in Saline) validate_aqueous Validate: Ensure final pH is compatible with the assay system. aqueous_path->validate_aqueous cell_based->dmso_path DMSO tolerance known biochemical->dmso_path High tolerance for DMSO biochemical->aqueous_path Low tolerance for DMSO or pH-sensitive end Proceed with In Vitro Assay validate_dmso->end validate_aqueous->end

Caption: Solvent selection workflow for the compound.

Experimental Protocols

Safety First: Always handle unknown compounds with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on related structures, this compound may cause skin and eye irritation.[6][7] Work in a well-ventilated area or a chemical fume hood.[8]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is the recommended starting point for most applications due to the high solvating power of DMSO.

Materials:

  • 2-(3-Methylpyridin-4-yl)ethan-1-amine (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound required. For a 10 mM stock solution in 1 mL:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 136.19 g/mol × 1000 mg/g = 1.36 mg

  • Weighing: Carefully weigh out 1.36 mg of the compound and place it into a sterile vial.

  • Dissolution: Add 1 mL of high-purity DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied but use with caution to avoid degradation.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).[9] Store the aliquots at -20°C or -80°C, protected from light. Stability in DMSO is generally good, but should be determined empirically if long-term storage is required.[9]

Protocol 2: Preparation of a 10 mM Stock Solution in an Acidified Aqueous Buffer

This protocol is an excellent alternative if the compound precipitates when diluted from DMSO into aqueous media, or if the assay is intolerant to DMSO. By protonating the amine groups, solubility in water is greatly enhanced.

Materials:

  • 2-(3-Methylpyridin-4-yl)ethan-1-amine (solid)

  • Sterile Phosphate-Buffered Saline (PBS) or saline (0.9% NaCl)

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter or pH strips

  • Sterile conical tube or vial

Procedure:

  • Weighing: Weigh out 1.36 mg of the compound and place it into a sterile vial.

  • Initial Suspension: Add approximately 800 µL of PBS or saline to the vial. The compound will likely not dissolve and will form a suspension.

  • Acidification: While stirring or vortexing gently, add 1 M HCl dropwise (typically 1-2 µL at a time). The solid should begin to dissolve as the pH drops and the amine groups are protonated, forming the more soluble hydrochloride salt.

  • pH Monitoring: Monitor the pH of the solution. Continue adding HCl until all the solid has dissolved. The final pH will likely be in the acidic range (pH 3-5).

  • Volume Adjustment: Once the compound is fully dissolved, bring the total volume to 1.0 mL with PBS or saline.

  • Final pH Check: Check the final pH. Crucially, ensure this acidic stock solution is diluted sufficiently in the final assay buffer so that the final pH of the assay is not affected.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C. Aqueous solutions may be more prone to degradation and microbial growth, so use promptly after thawing.

Quality Control and Best Practices

  • Solubility Testing: Before preparing a large batch, it's wise to perform a small-scale solubility test to confirm the chosen solvent and concentration are appropriate.

  • Dilution Test: When using a DMSO stock, perform a test dilution into your final assay buffer. Let it sit at the assay temperature for some time and check for any signs of precipitation.

  • Documentation: Always label your stock solution vials clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.[10]

References

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • 2-(3-methylpyridin-4-yl)ethan-1-amine. PubChem. [Link]

  • 2-(Pyridin-3-yl)ethan-1-amine. PubChem. [Link]

  • How to prepare and store Amino acid stock solution? ResearchGate. [Link]

  • Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Protocols.io. [Link]

  • 2-(4-methylpyridin-3-yl)ethan-1-amine — Chemical Substance Information. NextSDS. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. PMC. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. PMC. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • 2-(3-pyridinyl)ethanamine (20173-24-4). Chemchart. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-(3-Methylpyridin-4-yl)ethan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS: 910399-93-8). Because this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS: 910399-93-8). Because this molecule contains both a primary aliphatic amine and a substituted pyridine ring, it is highly susceptible to oxidative degradation and atmospheric quenching.

Below, we provide field-proven troubleshooting guides, causal mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during storage.

FAQ 1: Why does my 2-(3-Methylpyridin-4-yl)ethan-1-amine turn yellow or brown over time?

The Issue: You observe a color change from a clear/pale liquid to a yellow or dark brown viscous oil after leaving the reagent on the benchtop or in a loosely sealed vial.

The Causality (Mechanism): The discoloration is a macroscopic indicator of chemical degradation driven by two primary atmospheric culprits: Oxygen ( O2​ ) and Carbon Dioxide ( CO2​ ).

  • Primary Amine Oxidation: The primary amine group is highly nucleophilic. In the presence of atmospheric oxygen, trace metals, or light, it undergoes auto-oxidation. The initial oxidation product is an N-hydroxylamine, which is highly unstable and rapidly oxidizes further into oximes, nitroso compounds, or undergoes deamination[1][2].

  • Pyridine N-Oxidation: While less reactive than the primary amine, the pyridine nitrogen can also be oxidized by ambient peroxides to form a pyridine N-oxide[3].

  • Carbamate Formation: Primary amines react rapidly with atmospheric CO2​ and trace moisture to form insoluble carbamate salts, which appear as a cloudy precipitate or crust around the cap of the vial.

OxidationPathways A 2-(3-Methylpyridin-4-yl) ethan-1-amine (Free Base) B N-Hydroxylamine Intermediate A->B O2 / Trace Metals D Pyridine N-Oxide Degradant A->D Peroxides / O2 E Carbamate Salt (Precipitate) A->E Atmospheric CO2 C Oxime / Nitroso Degradants B->C Further Oxidation

Caption: Oxidative and atmospheric degradation pathways of 2-(3-Methylpyridin-4-yl)ethan-1-amine.

FAQ 2: What are the best physical storage conditions for the free base?

The Issue: You need to store the free base for an ongoing synthetic campaign without converting it to a salt.

The Causality: Lowering the temperature decreases the kinetic energy available to cross the activation barrier for oxidation[4]. Purging the headspace with an inert gas (Argon is heavier and preferred over Nitrogen) displaces O2​ and CO2​ , starving the degradation pathways of their primary reagents[4]. Amber vials prevent UV-induced homolytic cleavage that generates reactive oxygen species.

Quantitative Storage Guidelines:

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf Life
Working Stock (Active Use) -4°CArgon BlanketAmber Glass Vial1 to 2 Weeks[5]
Medium-Term Storage -20°CArgon BlanketPTFE-lined Amber Vial6 to 12 Months[5]
Long-Term Archive -80°CArgon BlanketSealed Ampoule> 2 Years
Benchtop (Unprotected) 20°CAmbient AirClear Glass< 24 Hours (Degrades)

FAQ 3: How can I chemically stabilize this compound for long-term storage?

The Issue: Physical storage conditions are insufficient for multi-year storage, or your freezer failed, resulting in lost material.

The Causality (The Salt Formation Strategy): The most robust method to prevent amine oxidation is to convert the free base into a stable hydrochloride (HCl) salt[6]. By protonating both the primary amine and the pyridine nitrogen (forming a di-HCl salt), you tie up the lone electron pairs. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogens, rendering them non-nucleophilic. A protonated amine cannot react with electrophilic oxygen or CO2​ [6].

Protocol 1: Conversion to the Di-Hydrochloride Salt

Materials Required:

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 2.0 M HCl in Diethyl Ether (or 4.0 M HCl in Dioxane)

  • Schlenk line or Argon balloon setup

  • Ice bath (0°C)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with Argon.

  • Dissolution: Dissolve 1.0 g (approx. 7.34 mmol) of 2-(3-Methylpyridin-4-yl)ethan-1-amine in 20 mL of anhydrous diethyl ether.

  • Cooling: Place the flask in an ice bath (0°C) and stir gently using a magnetic stir bar.

  • Acid Addition: Slowly add 2.2 equivalents (16.1 mmol) of anhydrous HCl in ether dropwise via syringe. Self-Validation Check: You will immediately observe the formation of a dense, white precipitate. This confirms successful salt formation.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid rapidly through a sintered glass funnel under an Argon blanket (to prevent moisture condensation on the cold glass). Wash the filter cake with 10 mL of cold, anhydrous ether.

  • Drying: Transfer the white solid to a vacuum desiccator and dry under high vacuum overnight to remove residual solvent and excess HCl. Store the resulting di-HCl salt at room temperature or 4°C.

SaltFormation Step1 1. Dissolve Free Base in Dry Diethyl Ether Step2 2. Dropwise Addition of 2.2 eq. HCl in Ether at 0°C Step1->Step2 Step3 3. Stir for 30 mins (White Precipitate Forms) Step2->Step3 Step4 4. Filter under Argon & Wash with Cold Ether Step3->Step4 Step5 5. Dry in Vacuum Desiccator (Yields Stable Di-HCl Salt) Step4->Step5

Caption: Step-by-step workflow for converting the amine free base into a stable di-hydrochloride salt.

FAQ 4: How do I recover the free base from the HCl salt for my experiments?

The Issue: Your synthetic step requires the nucleophilic free base, but your stock is currently in the stable di-HCl salt form.

The Causality: To regenerate the free base, you must deprotonate the salt using a base that is stronger than the amine but mild enough not to cause side reactions. Aqueous Sodium Carbonate ( Na2​CO3​ ) or Sodium Hydroxide ( NaOH ) is ideal. The uncharged free base will partition into an organic solvent, leaving the inorganic salts in the aqueous layer.

Protocol 2: Free-Basing and Recovery

Step-by-Step Methodology:

  • Dissolution: Dissolve the required amount of the 2-(3-Methylpyridin-4-yl)ethan-1-amine di-HCl salt in a minimal amount of distilled water (e.g., 10 mL water per gram of salt).

  • Basification: Chill the solution in an ice bath. Slowly add a 2.0 M aqueous NaOH solution dropwise until the pH of the aqueous layer reaches 11-12 (verify with pH paper). Self-Validation Check: The solution may become cloudy as the less water-soluble free base separates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic extracts and wash once with saturated brine (10 mL). Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature no higher than 30°C to prevent thermal degradation.

  • Immediate Use: Purge the receiving flask with Argon immediately after removing it from the rotovap. Use the free base immediately in your subsequent reaction.

References
  • BIOFOUNT. (n.d.). 910399-93-8 | 2-(3-methylpyridin-4-yl)ethan-1-amine. Retrieved March 31, 2026, from [Link]

  • Chemical Research in Toxicology - ACS Publications. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Retrieved March 31, 2026, from [Link]

  • Chemical Research in Toxicology - ACS Publications. (n.d.). N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes and Adult Human Flavin-Containing Monooxygenase 3. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of Primary Amines to N‐Monoalkylhydroxylamines using Sodium Tungstate and Hydrogen Peroxide‐Urea Complex. Retrieved March 31, 2026, from [Link]

  • PMC - NIH. (n.d.). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Retrieved March 31, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-(3-Methylpyridin-4-yl)ethan-1-amine

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies, validated methodologies, and mechanistic insights for researchers working with 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies, validated methodologies, and mechanistic insights for researchers working with 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS: 910399-93-8).

Core Principles: The Causality of Insolubility

2-(3-Methylpyridin-4-yl)ethan-1-amine is a small molecule featuring a primary aliphatic amine and a substituted pyridine ring. Despite its low molecular weight (MW: 136.19), researchers frequently encounter severe aqueous solubility limitations when utilizing its free base form.

The "Why" Behind the Precipitation: Aqueous solubility is governed by the thermodynamic balance between the energy required to disrupt a molecule's crystal lattice and the energy gained from aqueous solvation. In neutral or basic aqueous environments (e.g., physiological pH 7.4), both the primary amine (pKa ~9.5) and the pyridine nitrogen (pKa ~5.5) remain predominantly un-ionized. Without an ionic charge to facilitate ion-dipole interactions with water, the lipophilic regions of the molecule drive rapid aggregation. To overcome this barrier, formulation strategies must exploit the molecule's ionizable centers through pH adjustment, salt formation, or supramolecular complexation[1].

Troubleshooting & FAQs

Q1: My compound precipitates immediately when diluted into pH 7.4 high-throughput screening assays. How can I prevent this? A: At pH 7.4, the pyridine ring is completely un-ionized, and the primary amine is only partially protonated. This lack of sufficient charge leads to rapid precipitation. Solution: Pre-dissolve the free base in a water-miscible cosolvent like DMSO to create a highly concentrated stock (e.g., 50-100 mM). When diluting into the aqueous assay buffer, ensure the final DMSO concentration remains below 1% (v/v) to prevent assay interference. If the assay biology tolerates it, lowering the buffer pH to 6.0 will significantly increase the ionization fraction, naturally enhancing solubility[2].

Q2: We need to formulate this compound for in vivo oral dosing, but the free base has poor bioavailability. What is the most reliable strategy? A: Salt formation is the pharmaceutical gold standard for improving the dissolution rate and bioavailability of weakly basic drugs[3]. By pairing the basic amine with an acidic counterion (e.g., HCl, mesylate, or fumarate), you create a crystalline salt with a lower lattice energy and higher hydration capacity. The fundamental rule for stable salt formation is ensuring a Δ pKa > 2 between the base and the acid[4].

Q3: We cannot use low pH or organic solvents due to cellular toxicity in our in vitro models. Are there alternative solubilizers? A: Yes. Cyclodextrins, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD), are excellent alternatives. HP- β -CD forms a reversible, water-soluble inclusion complex with the hydrophobic pyridine ring of the molecule, effectively shielding it from the aqueous environment while maintaining a neutral pH and minimizing cellular toxicity[5].

Visualizing Solubility Mechanisms

pHDependentSolubility FreeBase Free Base (Un-ionized) Poorly Soluble Acidic Acidic Environment (pH < pKa - 2) FreeBase->Acidic Lower pH Protonated Protonated Amine/Pyridine (Cationic Form) Acidic->Protonated Soluble High Aqueous Solubility (Ion-Dipole Interactions) Protonated->Soluble Hydration

Mechanism of pH-dependent solubility for basic amine compounds.

Quantitative Data: Solubility Enhancement Strategies

Formulation StrategyMechanism of ActionExpected Solubility RangeBest Use Case
Free Base (pH 7.4) Un-ionized, lipophilic aggregation< 0.1 mg/mLOrganic synthesis, non-aqueous assays
Cosolvent (1% DMSO) Disruption of hydrophobic interactions0.5 - 2.0 mg/mLHigh-throughput in vitro screening
HP- β -CD Complexation Supramolecular inclusion of pyridine ring5.0 - 15.0 mg/mLCell-based assays requiring neutral pH
Salt Formation (e.g., HCl) Ion-dipole interactions, lower lattice energy> 50.0 mg/mLIn vivo dosing, oral formulations

Validated Experimental Protocols

Protocol A: Rational Salt Screening Workflow

This protocol outlines the synthesis of a highly soluble salt variant of 2-(3-Methylpyridin-4-yl)ethan-1-amine.

Step-by-Step Methodology:

  • Counterion Selection: Select pharmaceutically acceptable acids with a pKa at least 2 units lower than the primary amine (e.g., Hydrochloric acid, Methanesulfonic acid, Fumaric acid).

  • Equimolar Mixing: Dissolve 100 mg of the free base in a minimal volume of a volatile organic solvent (e.g., ethanol or acetone). Add the selected acid in a 1:1.05 molar ratio (slight excess of acid) under continuous stirring at 40°C.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature, or induce precipitation by adding a non-polar anti-solvent (e.g., heptane).

  • Isolation: Filter the resulting precipitate and dry under a vacuum to remove residual solvents.

Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the resulting solid. A successful salt formation is validated by the appearance of a novel, distinct PXRD diffractogram and a single, sharp endothermic melting peak on the DSC thermogram, confirming a new crystalline phase rather than a physical mixture of the free base and acid[4].

SaltSelection Start Evaluate API Properties pKa & Solubility Ionizable Is API Ionizable? (pKa diff > 2) Start->Ionizable Counterion Select Counterions (HCl, Mesylate, Fumarate) Ionizable->Counterion Yes Cosolvent Cosolvent/Lipid Formulation Ionizable->Cosolvent No Screening High-Throughput Salt Screening Counterion->Screening Characterize Characterize Solid State (PXRD, DSC) Screening->Characterize Select Select Optimal Salt Form Characterize->Select

Decision tree for rational salt selection and solubility enhancement.

Protocol B: Phase Solubility Profiling with HP- β -CD

Use this protocol to solubilize the free base at a neutral pH without altering the molecule's chemical structure.

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous HP- β -CD solutions ranging from 0 to 50 mM in a standard pH 7.4 phosphate buffer.

  • Excess Drug Addition: Add an excess amount of 2-(3-Methylpyridin-4-yl)ethan-1-amine free base (e.g., 20 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaker at 25°C and agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Quantification: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved drug. Quantify the dissolved drug concentration in the filtrate using UV-Vis spectroscopy or HPLC.

Self-Validation Checkpoint: Plot the concentration of dissolved drug against the concentration of HP- β -CD. An AL​ -type linear phase solubility diagram mathematically validates the formation of a 1:1 stoichiometric inclusion complex, confirming that the solubility increase is directly proportional to the cyclodextrin concentration[6].

Sources

Troubleshooting

Technical Support Center: Gas Chromatography of 2-(3-Methylpyridin-4-yl)ethan-1-amine

A Guide to Overcoming Poor Peak Shape and Achieving Robust Analysis Welcome to the technical support guide for the gas chromatographic analysis of 2-(3-Methylpyridin-4-yl)ethan-1-amine. This resource is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Poor Peak Shape and Achieving Robust Analysis

Welcome to the technical support guide for the gas chromatographic analysis of 2-(3-Methylpyridin-4-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly poor peak shape, when analyzing this and similar polar, basic compounds. As Senior Application Scientists, we have compiled this guide based on fundamental chromatographic principles and field-proven troubleshooting strategies to help you achieve symmetric, reproducible peaks for accurate quantification.

The unique structure of 2-(3-Methylpyridin-4-yl)ethan-1-amine, which contains both a pyridine ring and a primary aliphatic amine, makes it a particularly "active" analyte in gas chromatography. These basic nitrogen-containing functional groups are prone to strong interactions with the GC system, often resulting in significant peak tailing. This guide provides a structured, question-and-answer approach to diagnose and resolve these common issues.

Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my peak for 2-(3-Methylpyridin-4-yl)ethan-1-amine exhibiting severe tailing?

Answer: Peak tailing for this compound is almost always caused by undesirable secondary interactions between the analyte and "active sites" within your GC system.[1][2]

  • Analyte Chemistry: Your molecule has two key features that contribute to this issue:

    • A primary amine (-NH2) group : The hydrogens on this group are "active" and can readily participate in hydrogen bonding.

    • A pyridine ring : The nitrogen atom in the ring has a lone pair of electrons, making it a Lewis base.

  • System Activity: The primary source of interaction is with silanol groups (Si-OH) present on the surfaces of the glass inlet liner and the fused silica capillary column.[1][2][3] The basic amine and pyridine nitrogens form strong hydrogen bonds with these slightly acidic silanol groups. This adsorption process is not instantaneous and leads to a portion of the analyte molecules being delayed in their travel through the system, resulting in an asymmetric or "tailing" peak shape.[4][5][6]

Figure 1: Root cause analysis of peak tailing for basic compounds.
Q2: How can I improve the peak shape by optimizing my GC inlet and method parameters?

Answer: Before considering more drastic changes like derivatization or column replacement, significant improvements can often be made by ensuring your entire sample flow path is as inert as possible.[7] The injection port is where more than 90% of GC problems originate.[6]

Recommendations for Inlet Optimization:

ParameterRecommendationRationale
Inlet Liner Use a high-quality, base-deactivated liner. Liners with wool can act as a trap for non-volatiles but can also be a source of activity if not properly deactivated.A deactivated surface minimizes the number of available silanol groups, reducing the primary cause of adsorption and peak tailing.[6][8]
Inlet Temperature Start at 250 °C and optimize.The temperature must be high enough to ensure complete and rapid vaporization of the analyte but not so high as to cause thermal degradation.[9] Experimenting with temperatures between 250 °C and 300 °C is a good practice.[9]
Injection Mode Consider using a split injection, even for trace analysis.Split injection offers a shorter residence time for the analyte in the hot inlet, reducing the opportunity for adsorption or degradation.[5] This can significantly improve the peak shape for active compounds.[5]
System Maintenance Regularly replace the septum and ensure you are using high-quality, inert seals (e.g., gold-plated seals).Septum particles can accumulate in the liner, creating new active sites.[6] An inert flow path is critical for preventing analyte loss and interaction.[7][8]
Q3: What type of GC column is best suited for analyzing 2-(3-Methylpyridin-4-yl)ethan-1-amine?

Answer: The choice of stationary phase is critical. For a polar, basic compound like this, a standard non-polar or intermediate-polarity column will likely produce poor results. You need a column specifically designed to handle amines.

Column Selection Strategy:

  • Choose a Polar Stationary Phase: The principle of "like dissolves like" applies. A polar column is best for analyzing polar compounds.[10] The most common and effective polar phase is polyethylene glycol (PEG), often referred to as a "WAX" phase.

  • Select a Base-Deactivated Column: Standard WAX columns can still possess acidic active sites. Manufacturers offer specially treated, base-deactivated WAX columns designed for the analysis of basic compounds like amines. These columns provide a more inert surface, leading to significantly improved peak symmetry.

  • Consider a Thicker Film: Increasing the stationary phase film thickness can help shield active sites on the surface of the fused silica tubing, which can improve the peak shape for challenging compounds.[6]

Recommended Column Types:

Column TypeExampleKey Feature
Base-Deactivated PEG (WAX) Agilent CP-Wax 51 for Amines[11]Specifically treated to minimize interactions with basic analytes.
Amine-Specific Phases Thermo Scientific TraceGOLD™ TG-WaxMS BDesigned for high performance and reproducibility with basic analytes without needing derivatization.[12]
General Polar Phases Standard WAX columnsCan be used, but may require extensive priming or conditioning with the analyte to passivate active sites.
Q4: My peak shape is still not ideal. Should I consider chemical derivatization?

Answer: Yes. If optimizing the system and column does not yield the desired peak shape, derivatization is a powerful and often necessary strategy for analyzing amines by GC.[4][13][14]

The Goal of Derivatization: The primary goal is to make the analyte more "GC-friendly." This is achieved by chemically modifying the polar functional groups. For 2-(3-Methylpyridin-4-yl)ethan-1-amine, derivatization targets the active hydrogens on the primary amine (-NH2) group, replacing them with a non-polar group.

Benefits:

  • Reduces Polarity: Decreases the potential for hydrogen bonding with active sites.[4]

  • Increases Volatility: The resulting derivative often has a lower boiling point, improving its transfer through the GC system.[13][15]

  • Improves Peak Shape: By eliminating the primary cause of adsorption, derivatization leads to sharper, more symmetrical peaks.

  • Enhances Sensitivity: Sharper peaks are taller for the same amount of analyte, improving detection limits.[13]

Recommended Derivatization Protocol: Silylation Silylation is a common and effective method for derivatizing amines.[15] Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are highly effective.

Step-by-Step Protocol:

  • Sample Preparation: Evaporate the solvent from your prepared sample extract to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as moisture will consume the derivatizing reagent.[13]

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the sample residue.

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS as a catalyst) to the sample vial.

  • Reaction: Cap the vial tightly and heat at 70-80 °C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature and inject 1 µL into the GC system.

Figure 2: A typical silylation workflow for derivatizing amines.
References
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Center for Biotechnology Information. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Split Injection GC: Increasing Response Factors for Compounds Prone to Inlet Liner Adsorption by Using Shoot-and-Dilute GC. LCGC International. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Peak Tailing in GC Trace Analysis. Restek. [Link]

  • Pyridines Separation of pyridine and other amines. Agilent Technologies. [Link]

  • 2-(3-methylpyridin-4-yl)ethan-1-amine. PubChem. [Link]

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. Lab Manager. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

  • Optimizing your GC flow path for inertness. Scantec Nordic. [Link]

  • Pyridine: CAS # 110-86-1 Compound Information and Applications for GC and LC Analysis. Restek. [Link]

  • Optimizing Splitless Injections: Inlet Temperature. Restek. [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • GC Column Types & Selection Guide. Shimadzu. [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]

  • 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography. Phenomenex. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Inlet Activity. Separation Science. [Link]

  • 2-(Pyridin-3-yl)ethan-1-amine. PubChem. [Link]

  • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • 2-(4-methylpyridin-3-yl)ethan-1-amine — Chemical Substance Information. NextSDS. [Link]

  • 2-Amino-3-methylpyridine. PubChem. [Link]

  • Ethanamine, N-ethyl-N-methyl-. NIST WebBook. [Link]

  • 2-(3-methylpyridin-4-yl)ethan-1-ol. PubChem. [Link]

  • 2-(3-pyridinyl)ethanamine (20173-24-4). Chemchart. [Link]

  • 2-Acetylpyridine. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Cross-Coupling for 2-(3-Methylpyridin-4-yl)ethan-1-amine

Welcome to the Technical Support Center. Cross-coupling primary alkylamines containing heterocyclic pendants presents a unique set of mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Cross-coupling primary alkylamines containing heterocyclic pendants presents a unique set of mechanistic challenges. When working with 2-(3-Methylpyridin-4-yl)ethan-1-amine, researchers typically encounter two competing failure modes:

  • Over-arylation: Primary alkylamines are highly nucleophilic, often undergoing a second catalytic cycle to form unwanted tertiary diarylamines[1].

  • Catalyst Poisoning: The basic pyridine nitrogen can strongly coordinate to the palladium center, forming off-cycle, inactive species that stall the reaction.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to achieve high-yielding, chemoselective mono-arylation.

Optimization Logic & Workflow

OptimizationWorkflow Start Substrate: 2-(3-Methylpyridin-4-yl)ethan-1-amine Challenge1 Challenge 1: Primary Amine Over-arylation Start->Challenge1 Challenge2 Challenge 2: Pyridine Catalyst Poisoning Start->Challenge2 Ligand Ligand Selection: BrettPhos / tBuBrettPhos Challenge1->Ligand Steric control Precatalyst Catalyst Selection: Pd G3 or G4 Precatalysts Challenge2->Precatalyst Rapid Pd(0) generation Base Base Selection: NaOtBu (Strong) or Cs2CO3 (Weak) Ligand->Base Precatalyst->Base Success Optimal Mono-arylated Secondary Amine Base->Success Optimized Conditions Failure Stalled Reaction or Diarylamine Byproduct Base->Failure Poor Catalyst/Base Match

Workflow for optimizing Buchwald-Hartwig amination of pyridine-containing primary amines.

Section 1: Core Experimental Protocol

Standard Operating Procedure for Chemoselective Mono-arylation (1.0 mmol scale)

Self-Validating System: To ensure failures are substrate-specific and not due to degraded reagents or wet solvents, always run a parallel positive control using 2-phenylethan-1-amine. If the control reaches >95% conversion while the pyridine substrate stalls, the failure is due to pyridine-induced catalyst poisoning, dictating an increase in the ligand-to-palladium ratio.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk technique, add the aryl halide (1.0 mmol, 1.0 equiv) and 2-(3-Methylpyridin-4-yl)ethan-1-amine (1.2 mmol, 1.2 equiv) to an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst & Base Addition: Add BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and NaOtBu (1.4 mmol, 1.4 equiv). Note: If the aryl halide contains base-sensitive functional groups, substitute NaOtBu with Cs2CO3 (2.0 equiv)[2].

  • Solvent Addition: Evacuate and backfill the vessel with Argon (3x). Add anhydrous, degassed 1,4-dioxane or toluene (5.0 mL) via syringe.

  • Reaction Execution: Seal the vial with a PTFE-lined septum cap. Stir vigorously (800 rpm) at 80–100 °C in a pre-heated heating block for 4–12 hours. Monitor progression via LC-MS or TLC.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Section 2: Quantitative Data & Ligand Selection

The choice of ligand and base fundamentally dictates the chemoselectivity of the reaction. The table below summarizes the expected outcomes based on catalyst system variations.

Ligand / Catalyst SystemBaseConversion (%)Mono-arylation : Diarylation RatioMechanistic Observation
Pd2(dba)3 / BINAPNaOtBu45%60:40High over-arylation; sluggish initiation due to off-cycle Pd-dba complexes[2].
XPhos Pd G3NaOtBu85%80:20Good conversion, but the secondary amine intermediate remains reactive enough to undergo a second coupling.
BrettPhos Pd G3 NaOtBu >95% >99:1 Excellent chemoselectivity. The bulky biaryl framework prevents secondary amine coordination.
BrettPhos Pd G3Cs2CO390%>99:1Slower reaction (12h) but tolerates sensitive functional groups like esters.
Section 3: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the diarylated (tertiary amine) byproduct. How do I prevent over-arylation? A: Primary alkylamines are highly nucleophilic and prone to over-arylation[1]. To resolve this, switch your ligand to BrettPhos or tBuBrettPhos . The causality lies in steric control: the highly congested biaryl framework of BrettPhos creates a sterically demanding catalytic pocket. Once the primary amine is mono-arylated, the resulting secondary amine is simply too bulky to undergo a second oxidative addition/reductive elimination cycle, effectively shutting down the over-arylation pathway.

Q2: The reaction stalls at 20-30% conversion. Is the 3-methylpyridine moiety poisoning the catalyst? A: Yes. While the 3-methyl group provides some steric shielding, the basic nitrogen of the pyridine ring can still coordinate to the palladium center, forming an off-cycle, inactive complex. To overcome this:

  • Use Pd G3 or G4 precatalysts instead of traditional Pd2(dba)3. G3/G4 precatalysts rapidly and quantitatively generate the active mono-ligated L-Pd(0) species, which outcompetes pyridine coordination and initiates the catalytic cycle immediately.

  • Adjust the Ligand Ratio: Add a slight excess of free BrettPhos ligand (e.g., 1.2:1 Ligand:Pd ratio) to ensure the palladium remains saturated with the phosphine ligand rather than the pyridine substrate.

Q3: My aryl halide contains an ester group, and NaOtBu is causing hydrolysis. What are the alternatives? A: NaOtBu is a strong, nucleophilic base that will readily hydrolyze esters and epimerize acidic alpha-protons. For base-sensitive substrates, switch to a weaker base such as Cs2CO3 or K3PO4 [2]. Note that weaker bases require higher reaction temperatures (typically 100–110 °C) and longer reaction times. Alternatively, LHMDS has been shown to act as a pseudo-protecting group for sensitive functionalities while maintaining high coupling efficiency in Buchwald-Hartwig aminations[3].

Q4: Does the 3-methyl group on the pyridine ring negatively affect the reactivity of the primary amine? A: No. Because the amine is separated from the pyridine ring by a two-carbon ethyl linker (ethan-1-amine), the local steric and electronic environment at the reacting primary amine remains largely unhindered. The primary challenge remains managing the chemoselectivity (preventing over-arylation) rather than overcoming poor nucleophilicity[1].

References
  • [1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • [2] Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry.[Link]

  • [3] Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central (PMC).[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. PubMed Central (PMC).[Link]

Sources

Troubleshooting

Handling and stability optimization of 2-(3-Methylpyridin-4-yl)ethan-1-amine stock solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal handling, storage, and stability of stock solutions for 2-(3-Methylpyridin-4-yl)ethan-1-amine....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal handling, storage, and stability of stock solutions for 2-(3-Methylpyridin-4-yl)ethan-1-amine. Our goal is to ensure the integrity of your experiments by minimizing compound degradation and variability.

Section 1: Compound Properties and Safety Overview

Before handling 2-(3-Methylpyridin-4-yl)ethan-1-amine, it is crucial to be familiar with its fundamental properties and safety requirements.

PropertyValueSource
CAS Number 910399-93-8[1]
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [1]
Physical Form Liquid
Primary Hazards Acute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye damage.[3]

Core Safety Precaution: Always handle this compound in a well-ventilated area or fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][5] Avoid sources of ignition, as pyridine-based compounds can be flammable.[6][7]

Section 2: FAQs - Stock Solution Preparation

Correct preparation is the first step in ensuring the stability and reliability of your compound.

Q1: What is the recommended solvent for preparing a stock solution of 2-(3-Methylpyridin-4-yl)ethan-1-amine?

A1: For maximum stability and solubility, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a versatile, non-protic solvent that minimizes the risk of degradation pathways that can occur in aqueous or protic solvents. If your experimental design requires an aqueous buffer, it is best practice to prepare a high-concentration stock in DMSO and perform serial dilutions into your aqueous buffer immediately before use.

Q2: What is a standard concentration for a master stock solution?

A2: A typical starting concentration for a master stock solution is 10-50 mM in DMSO. This concentration range is generally high enough to allow for significant downstream dilution into various assay formats, thereby minimizing the final percentage of DMSO in the working solution. Always ensure the final DMSO concentration is compatible with your experimental system (e.g., <0.5% in most cell-based assays).

Q3: What is the best practice for dissolving the compound?

A3: Follow this validated protocol for consistent results.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_validate Validation & Storage P1 Equilibrate compound to room temperature P2 Weigh compound in an appropriate vial P1->P2 Prevent condensation D1 Add calculated volume of anhydrous DMSO P2->D1 D2 Vortex gently for 1-2 minutes D1->D2 D3 Visually inspect for complete dissolution D2->D3 V1 Filter through 0.22 µm PTFE syringe filter (optional) D3->V1 If particulates seen V2 Aliquot into low-bind tubes D3->V2 If clear solution V1->V2 V3 Store immediately at -20°C or -80°C V2->V3

Caption: Workflow for stock solution preparation.

Causality: Allowing the compound to equilibrate to room temperature before opening prevents condensation of atmospheric moisture, which can compromise the integrity of the anhydrous solvent and the compound itself. Gentle vortexing is usually sufficient; sonication can be used sparingly if dissolution is slow, but avoid excessive heating which can accelerate degradation.[8]

Q4: Is sterile filtration of the stock solution necessary?

A4: For most in-vitro applications, especially cell-based assays, filtering the stock solution through a 0.22 µm syringe filter is highly recommended. Use a filter material compatible with the solvent (e.g., PTFE for DMSO). This step removes any microscopic particulates and ensures sterility of the stock.

Section 3: FAQs - Storage and Stability

The long-term viability of your stock solution depends entirely on the storage conditions.

Q1: What are the optimal storage conditions for stock solutions?

A1: Proper storage is critical to prevent degradation. The primary degradation pathways for amine compounds involve oxidation and thermal decomposition.[9][10][11]

ParameterRecommendationRationale
Temperature -20°C for short-term (weeks), -80°C for long-term (months).Low temperatures significantly slow down chemical degradation reactions.[12]
Light Store in amber or opaque vials, or in a dark freezer.Pyridine and related heterocyclic structures can be sensitive to photodegradation.
Atmosphere Purge aliquot headspace with an inert gas (Argon or Nitrogen) before sealing.This displaces oxygen, a key reactant in oxidative degradation of amines.[10][11]

Q2: Why is it critical to aliquot stock solutions?

A2: Aliquoting into single-use volumes is one of the most important handling procedures. It prevents multiple freeze-thaw cycles.[13][14] Each cycle can introduce moisture from the air and the temperature fluctuations can accelerate the degradation of sensitive compounds.[14]

Q3: What are the visual signs of compound degradation in a solution?

A3: A freshly prepared solution of 2-(3-Methylpyridin-4-yl)ethan-1-amine in DMSO should be clear and colorless. Signs of potential degradation include:

  • Color Change: Development of a yellow or brownish tint is a common indicator of oxidation or other degradation pathways in amine-containing compounds.[14]

  • Precipitation: The appearance of solid material, especially after a freeze-thaw cycle, could indicate that the compound has degraded into less soluble products or that the solubility limit has been exceeded.

  • Cloudiness: A hazy or cloudy appearance can suggest contamination or the formation of insoluble degradation products.

If you observe any of these changes, it is strongly recommended to discard the stock and prepare a fresh solution.

Section 4: Troubleshooting Guide

Even with careful procedures, issues can arise. This section addresses common problems.

G Problem Inconsistent Experimental Results Check1 Check1 Problem->Check1 Check2 Assay Conditions Is the final DMSO concentration consistent? Was the working solution prepared fresh from stock? Is there buffer incompatibility? Problem->Check2 Check3 Pipetting & Dilution Was the correct stock aliquot used? Are pipettes calibrated? Was the dilution series performed correctly? Problem->Check3 Solution1 Prepare fresh stock solution from new solid material. Check1:f1->Solution1 Yes Check1:f2->Solution1 Yes Check1:f3->Solution1 Yes Solution2 Optimize final solvent concentration. Always prepare working solutions fresh. Check2:f1->Solution2 No Check2:f2->Solution2 No Solution3 Review dilution protocol. Verify pipette accuracy. Check3:f3->Solution3 No

Caption: Troubleshooting inconsistent experimental results.

Problem: My compound is difficult to dissolve in DMSO.

  • Cause: This may be due to poor compound purity or the presence of moisture.

  • Solution:

    • Gently warm the solution to 37°C for 5-10 minutes.

    • Use a bath sonicator for short bursts (1-2 minutes).

    • If it still does not dissolve, the quality of the solid material may be compromised. It is advisable to use a fresh lot of the compound.

Problem: A precipitate formed in my stock solution after storing it at -20°C.

  • Cause: The compound may have come out of solution upon freezing. This is more common with highly concentrated stocks. Alternatively, it could be a sign of degradation into a less soluble product.

  • Solution:

    • Warm the vial to room temperature or 37°C and vortex gently to see if the precipitate redissolves.

    • If it redissolves completely, the solution can likely be used. Consider preparing a slightly less concentrated stock in the future to avoid this issue.

    • If it does not redissolve, the precipitate is likely a degradation product or contaminant. The stock should be discarded.

Problem: My aqueous working solution turns cloudy upon dilution from the DMSO stock.

  • Cause: This is a classic sign of the compound's low aqueous solubility. The compound is soluble in the organic DMSO stock but precipitates when diluted into the aqueous buffer.

  • Solution:

    • Decrease the final concentration of the compound in your working solution.

    • Investigate the use of solubility enhancers or co-solvents in your aqueous buffer, if compatible with your assay.

    • Ensure rapid and thorough mixing during the dilution step to avoid localized high concentrations that can trigger precipitation.

Section 5: Scientific Background: Understanding Degradation

2-(3-Methylpyridin-4-yl)ethan-1-amine contains two key functional groups susceptible to degradation: the primary amine and the pyridine ring.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, especially in the presence of oxygen and metal ions (which can be leached from lab equipment).[11][15] This can lead to the formation of aldehydes, carboxylic acids, or imines, altering the compound's structure and activity.[10] The electron-donating methyl group on the pyridine ring can influence the electron density of the system, potentially affecting its stability.[16]

  • pH-Mediated Instability: In aqueous solutions, the basicity of the amine and the pyridine nitrogen (pKa ≈ 5.23 for pyridine itself) means the compound's protonation state is pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions. This is a key reason why unbuffered aqueous solutions are not recommended for storage.

Section 6: References

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Semantic Scholar.

  • Pyridine-Health Hazards and Toxicity. ChemicalBook.

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

  • Pyridine. Apollo Scientific.

  • Safety Data Sheet PYRIDINE. ChemSupply Australia.

  • How can store amino acids stock solutions?. ResearchGate.

  • Amine Treating - Troubleshooting Guide. Scribd.

  • TROUBLESHOOTING GUIDE. Phenomenex.

  • Pyridine - SAFETY DATA SHEET. PENTA.

  • Amine plant troubleshooting and optimization for chemical synthesis. Benchchem.

  • Stability of pyridine derivatives. Chemistry Stack Exchange.

  • HPLC Troubleshooting Guide. Restek.

  • Chemical Storage Guidelines. Environmental Health and Safety, University of California, Riverside.

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. eLabNext.

  • How to prepare and store Amino acid stock solution?. ResearchGate.

  • 2-(3-Methylpyridin-4-yl)ethan-1-amine. Sapphire Bioscience.

  • Amino acid solution storage – please help. Reddit.

  • 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one. EvitaChem.

  • Pyridine. Wikipedia.

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.

  • 2-(3-methylpyridin-4-yl)ethan-1-amine | 910399-93-8. Sigma-Aldrich.

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC.

  • Common amine system corrosion issues and how to solve them. Vysus Group.

  • Thermal stability investigation of pyridine substituted tosyl oximes. ResearchGate.

  • 2-(3-methylpyridin-4-yl)ethan-1-amine. PubChemLite.

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada.

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia.

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.

  • 1342215-16-0|2-((3-Methylpyridin-4-yl)oxy)ethan-1-amine. BLDpharm.

  • 2-(4-methylpyridin-3-yl)ethan-1-amine — Chemical Substance Information. NextSDS.

  • 2-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 854051. PubChem.

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin.

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.

  • recipes | Crystallography Lab Protocols Wiki. University of Oregon.

  • THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5- DIMETHYLIMIDAZOLIDIN-4-ONE. Princeton University.

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Reference Data & Comparative Studies

Validation

A Predictive Comparison of Binding Affinities for the Histamine H₄ Receptor: 2-(3-Methylpyridin-4-yl)ethan-1-amine vs. 2-(pyridin-4-yl)ethan-1-amine

Executive Summary In drug discovery, minor structural modifications can lead to profound changes in biological activity. This guide provides a predictive analysis of the binding affinity of two closely related pyridine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery, minor structural modifications can lead to profound changes in biological activity. This guide provides a predictive analysis of the binding affinity of two closely related pyridine derivatives, 2-(3-Methylpyridin-4-yl)ethan-1-amine and its parent compound, 2-(pyridin-4-yl)ethan-1-amine, for the human Histamine H₄ Receptor (H₄R). While direct comparative experimental data for these specific compounds is not presently available in peer-reviewed literature, this analysis leverages established Structure-Activity Relationship (SAR) principles for H₄R ligands to forecast their interaction. We predict that the addition of the 3-methyl group is likely to decrease the binding affinity of 2-(3-Methylpyridin-4-yl)ethan-1-amine compared to the unsubstituted parent compound due to potential steric hindrance within the orthosteric binding pocket. This guide details the molecular basis for this prediction and provides a comprehensive experimental protocol for its empirical validation.

Introduction: The Significance of a Single Methyl Group

The human Histamine H₄ Receptor (H₄R) is a G-protein coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T-cells.[1] Its activation by histamine is implicated in the pathophysiology of various inflammatory and autoimmune disorders, such as asthma, atopic dermatitis, and allergic rhinitis, making it a compelling target for therapeutic intervention.[1][2]

The two molecules under consideration, 2-(pyridin-4-yl)ethan-1-amine and 2-(3-Methylpyridin-4-yl)ethan-1-amine, share a common 4-(2-aminoethyl)pyridine scaffold. This scaffold is structurally analogous to histamine, the endogenous ligand for H₄R, suggesting a high likelihood of interaction. The sole difference is the presence of a methyl group at the 3-position of the pyridine ring. Understanding the impact of this seemingly minor substitution is critical for medicinal chemists, as it can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.[3][4] This guide will dissect the probable consequences of this methylation on H₄R binding affinity.

Molecular Basis for H₄R Ligand Recognition

The binding of histamine and its analogs to the H₄R is primarily driven by interactions with key amino acid residues within the transmembrane (TM) domains of the receptor. Molecular modeling and site-directed mutagenesis studies have identified two critical anchor points for the histamine scaffold[5][6]:

  • Aspartate 94 (Asp3.32) in TM3: This residue forms a crucial ionic bond with the protonated primary amine of the ethylamine side chain of histamine-like ligands. This salt bridge is considered the primary anchor for orienting the ligand within the binding pocket.[5]

  • Glutamate 182 (Glu5.46) in TM5: This residue interacts with the nitrogen atoms of the ligand's heterocyclic ring. For histamine, it specifically forms a hydrogen bond with the Nτ-H of the imidazole ring.[5] For pyridine-based ligands, this residue is expected to interact with the pyridine nitrogen.

These interactions are fundamental to establishing high-affinity binding and initiating the receptor's conformational change and subsequent signaling cascade.

Predictive Structure-Activity Relationship (SAR) Analysis

Given the absence of direct experimental data, we can construct a robust hypothesis based on the known pharmacology of the H₄R binding site.

Binding Hypothesis for 2-(pyridin-4-yl)ethan-1-amine (Unsubstituted Scaffold)

We predict that the parent compound, 2-(pyridin-4-yl)ethan-1-amine, will adopt a binding pose analogous to histamine:

  • The protonated ethylamine side chain will form a high-energy ionic interaction with the carboxylate side chain of Asp94 .

  • The nitrogen atom of the pyridine ring will act as a hydrogen bond acceptor, likely interacting with Glu182 or other polar residues within the pocket.

  • The pyridine ring itself will engage in hydrophobic or π-π stacking interactions with aromatic residues that line the binding cavity.

This canonical binding mode establishes the baseline affinity for the scaffold.

Predicted Impact of 3-Position Methylation

The introduction of a methyl group at the 3-position, adjacent to the pyridine nitrogen, is predicted to negatively impact binding affinity for the following reasons:

  • Steric Hindrance: The orthosteric binding pocket of the H₄R, while able to accommodate the imidazole ring of histamine, is a confined space. The addition of a methyl group, which is significantly larger than a hydrogen atom, at the 3-position of the pyridine ring is likely to introduce steric clashes with the side chains of nearby amino acid residues. This steric repulsion would force the ligand into a suboptimal binding conformation or prevent it from fully engaging with key residues like Glu182, thereby weakening the overall interaction.

  • Electronic Effects: While a methyl group is weakly electron-donating and could slightly increase the basicity (pKa) of the pyridine nitrogen, this effect is unlikely to overcome the negative steric impact.[7] An enhanced hydrogen bond is only beneficial if the geometry for that bond is not disrupted.

  • Conformational Rigidity: The methyl group can restrict the rotation of the bond between the pyridine ring and the ethylamine side chain, potentially hindering the ligand's ability to adopt the most favorable conformation for binding.

Prediction: Based on this analysis, we hypothesize that 2-(pyridin-4-yl)ethan-1-amine will exhibit a higher binding affinity (i.e., a lower Kᵢ value) for the human H₄R than 2-(3-Methylpyridin-4-yl)ethan-1-amine.

Table 1: Predicted Comparative Binding Affinity at the Human H₄ Receptor

Compound Structure Predicted Relative Affinity Rationale
2-(pyridin-4-yl)ethan-1-amine Unsubstituted structure Higher Unhindered access to the binding pocket allows for optimal interaction with key residues Asp94 and Glu182.

| 2-(3-Methylpyridin-4-yl)ethan-1-amine | 3-Methyl structure | Lower | The 3-methyl group is likely to cause steric hindrance, disrupting the optimal binding pose and weakening interactions. |

Proposed Experimental Verification: Radioligand Competition Assay

To empirically validate this prediction, a standard in vitro radioligand competition binding assay should be performed. This experiment would determine the inhibitory constant (Kᵢ) of each compound for the human H₄R.

Step-by-Step Protocol
  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human Histamine H₄ Receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay.

  • Competition Binding Assay:

    • Prepare a series of dilutions for each test compound (2-(3-Methylpyridin-4-yl)ethan-1-amine and 2-(pyridin-4-yl)ethan-1-amine) in assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁴ M.

    • In a 96-well plate, combine:

      • A fixed volume of cell membrane preparation.

      • A fixed concentration of a suitable radioligand, such as [³H]-Histamine, typically at a concentration near its Kₔ value.

      • Varying concentrations of the unlabeled test compound or vehicle.

    • Define "total binding" wells containing only membranes and radioligand.

    • Define "non-specific binding" (NSB) wells containing membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled H₄R ligand (e.g., JNJ 7777120).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the test wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression model (one-site fit) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Culture hH4R-HEK293 Cells Harvest Harvest & Homogenize Culture->Harvest Centrifuge1 Low-Speed Centrifugation Harvest->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Quantify Quantify Protein Wash->Quantify Incubate Incubate Membranes, [3H]-Histamine & Compound Quantify->Incubate Dilute Prepare Compound Dilutions Dilute->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Fit Non-linear Regression (IC50) Plot->Fit Calculate Calculate Ki (Cheng-Prusoff) Fit->Calculate

Caption: Workflow for H₄R Radioligand Competition Assay.

Biological Context and Signaling Pathway

The H₄R primarily couples to the inhibitory G-protein α-subunits, Gαi/o. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The liberated Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC), which ultimately leads to the mobilization of intracellular calcium and activation of protein kinase C (PKC). This signaling cascade is central to the receptor's role in mediating chemotaxis and cytokine release in immune cells.[1]

H₄R Signaling Pathway Diagram

G Ligand H4R Agonist (e.g., Histamine) H4R H4 Receptor Ligand->H4R binds G_protein Gi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates (via Gβγ) cAMP cAMP Production AC->cAMP leads to Chemotaxis Chemotaxis & Immune Cell Activation cAMP->Chemotaxis (inhibition) Ca_Mobil Ca²⁺ Mobilization PLC->Ca_Mobil Ca_Mobil->Chemotaxis

Caption: Simplified H₄R signaling cascade via Gi/o coupling.

Conclusion

While awaiting empirical validation, this guide provides a scientifically grounded, predictive framework for comparing the H₄R binding affinities of 2-(3-Methylpyridin-4-yl)ethan-1-amine and 2-(pyridin-4-yl)ethan-1-amine. Based on established SAR principles, the unsubstituted parent compound is predicted to have a higher affinity due to the likely introduction of steric hindrance by the 3-methyl group in its counterpart. This analysis underscores the critical importance of steric factors in ligand-receptor interactions and provides a clear, actionable protocol for the experimental determination of these key pharmacological parameters. The insights derived from such studies are invaluable for guiding the rational design of novel, potent, and selective H₄R modulators for the treatment of inflammatory diseases.

References

  • Shin, N., et al. (2002). Molecular modeling and site-specific mutagenesis of the histamine-binding site of the histamine H4 receptor. Journal of Biological Chemistry. Available at: [Link]

  • Pan, L., et al. (2020). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Histamine recognition and binding of H4R a The ligand binding pocket of histamine... ResearchGate. Available at: [Link]

  • Sakai, N., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications. Available at: [Link]

  • Jorgensen, W. L. (2012). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry. Available at: [Link]

  • Blake, A. J., et al. (2001). Methyl group influence on the formation of CuI complexes with thio-pyridine ligands. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Wang, Z., et al. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society. Available at: [Link]

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Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 2-(3-Methylpyridin-4-yl)ethan-1-amine Detection

Executive Summary & Analyte Profiling 2-(3-Methylpyridin-4-yl)ethan-1-amine is a highly polar, dual-basic molecule frequently encountered as an active pharmaceutical ingredient (API) intermediate or a related substance i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

2-(3-Methylpyridin-4-yl)ethan-1-amine is a highly polar, dual-basic molecule frequently encountered as an active pharmaceutical ingredient (API) intermediate or a related substance in the synthesis of histamine H1/H3 receptor antagonists (such as betahistine derivatives)[1],[2].

From an analytical perspective, this molecule presents significant chromatographic challenges. It possesses a primary aliphatic amine (pKa ~9.5) and a pyridine nitrogen (pKa ~5.5). At typical physiological or slightly acidic mobile phase pH ranges (pH 3.0–7.0), the molecule is highly protonated. On standard reversed-phase C18 columns, this leads to severe secondary interactions with residual surface silanols, resulting in extreme peak tailing, poor resolution, or complete elution in the void volume.

This guide objectively compares three analytical modalities—HPLC-UV, LC-MS/MS, and GC-FID—detailing the causality behind method selection and providing self-validating, ICH Q2(R2)-compliant experimental protocols[3].

Causality in Method Selection

Selecting the correct analytical technique depends entirely on the detection objective.

MethodSelection Start Target Analyte: 2-(3-Methylpyridin-4-yl)ethan-1-amine Goal Define Analytical Objective Start->Goal Assay Assay & Bulk Purity (>0.1% w/w) Goal->Assay Trace Trace Impurity Profiling (ng/mL range) Goal->Trace Volatile Volatile Degradants Residual Solvents Goal->Volatile HPLC HPLC-UV Ion-Pairing or High pH Assay->HPLC High Concentration LCMS LC-MS/MS ESI+ MRM Mode Trace->LCMS High Sensitivity GC GC-FID/MS Derivatization (BSTFA) Volatile->GC Thermal Stability

Decision tree for selecting the appropriate analytical modality based on detection objectives.

  • RP-HPLC-UV (with Ion-Pairing): Best for bulk assay and standard purity testing. Because the protonated amine causes void-volume elution on C18, an anionic ion-pairing agent (like sodium lauryl sulfate) must be introduced. The negatively charged sulfate pairs with the positively charged amine, creating a neutral, hydrophobic complex that retains well on non-polar stationary phases[1].

  • HILIC-LC-MS/MS: Essential for genotoxic impurity (GTI) screening. Ion-pairing agents are non-volatile and will catastrophically suppress ionization in a mass spectrometer. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is used to retain the polar molecule without ion-pairing, allowing for highly sensitive Electrospray Ionization (ESI+)[2].

  • GC-FID: Used primarily for residual solvent analysis. The high boiling point and polarity of the primary amine require pre-column derivatization (e.g., using BSTFA) to prevent thermal degradation and column adsorption.

Objective Performance Comparison

The following table summarizes the quantitative performance metrics of the three validated approaches. Data parameters are aligned with ICH Q2(R2) reporting standards[3].

Performance ParameterRP-HPLC-UV (Ion-Pairing)HILIC-LC-MS/MS (ESI+)GC-FID (Derivatized)
Primary Application Bulk Assay & Purity (>0.1%)Trace Impurities (<0.05%)Residual Solvents / Volatiles
Typical Sensitivity (LOD) 0.4 - 0.5 µg/mL1 - 5 ng/mL0.5 - 1.0 µg/mL
Linearity Range 10 - 150 µg/mL5 - 500 ng/mL5 - 100 µg/mL
Matrix Effect Susceptibility Low (UV absorbance is specific)High (Ion suppression possible)Medium (Depends on derivatization)
Operational Cost LowHighMedium
Self-Validation Mechanism System Suitability (Rs > 2.0)Isotope-labeled Internal StdDerivatization Efficiency > 98%

Self-Validating Experimental Protocols

A protocol is only robust if it can continuously prove its own validity during routine execution. The following methodologies embed internal controls to ensure data integrity.

Protocol A: Ion-Pairing RP-HPLC-UV (Bulk Assay)

Causality: Utilizing an acidic ammonium acetate buffer stabilizes the ionization state of the pyridine ring, while sodium lauryl sulfate (SLS) acts as the ion-pairing agent to force retention on the C18 column[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 0.69 g of ammonium acetate in 1000 mL of ultrapure water. Adjust the pH strictly to 4.7 using glacial acetic acid (provides optimal buffering capacity). Dissolve 4.43 g of sodium lauryl sulfate into the buffer.

  • Solvent Blending: Mix the aqueous buffer with Acetonitrile at a 65:35 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Chromatographic Conditions:

    • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 259 nm (optimal absorbance for the pyridine chromophore).

    • Column Temperature: 40 °C (reduces mobile phase viscosity and backpressure).

  • Self-Validation Checkpoint (System Suitability): Before injecting samples, inject a resolution mixture containing 2-(3-Methylpyridin-4-yl)ethan-1-amine and a closely eluting structural analog (e.g., 2-ethenypyridine).

    • Automated Gate: The sequence must automatically halt if Resolution (Rs) < 2.0 or Tailing Factor (Tf) > 1.5. This proves column efficiency and specificity prior to data acquisition.

Protocol B: HILIC-LC-MS/MS (Trace Quantification)

Causality: To achieve ng/mL sensitivity without fouling the MS source, we abandon C18/ion-pairing in favor of HILIC, which leverages a highly organic mobile phase to retain the polar amine, promoting excellent desolvation and ionization efficiency in the ESI source[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Unbonded bare silica or Amide HILIC column (100 mm × 2.1 mm, 1.7 µm).

    • Gradient: Start at 95% B, drop to 60% B over 5 minutes (HILIC retains polar compounds in high organic conditions).

  • Mass Spectrometry (ESI+ MRM):

    • Transitions: Monitor the parent ion [M+H]+ at m/z 137.1 transitioning to the primary daughter ion at m/z 120.1 (corresponding to the neutral loss of NH3​ from the aliphatic amine).

  • Self-Validation Checkpoint (Matrix Suppression Control): Spike all blanks, standards, and samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-(3-Methylpyridin-4-yl)ethan-1-amine-d4.

    • Automated Gate: If the absolute peak area of the SIL-IS in any sample deviates by >20% from the calibration standards, the system flags the result for severe matrix ion suppression, invalidating the trace quantification.

ICH Q2(R2) Lifecycle Validation Framework

To submit these analytical procedures for regulatory approval, they must be validated according to the ICH Q2(R2) guidelines[3]. The validation lifecycle must follow a logical, sequential progression.

ValidationLifecycle Phase1 1. System Suitability (Rs > 2.0, Tf < 1.5) Phase2 2. Specificity (Forced Degradation) Phase1->Phase2 Phase3 3. Linearity & Range (LOQ to 120%) Phase2->Phase3 Phase4 4. Accuracy & Precision (Spike Recovery) Phase3->Phase4 Phase5 5. Robustness (DoE Variations) Phase4->Phase5

Sequential ICH Q2(R2) validation lifecycle with integrated self-validating system suitability checks.

  • Specificity: Perform forced degradation (acid, base, peroxide, heat, UV) on the API. Demonstrate that 2-(3-Methylpyridin-4-yl)ethan-1-amine is baseline resolved from all generated degradants.

  • Linearity & Range: Establish linearity from the Reporting Level (or LOQ) up to 120% of the specification limit. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy & Precision: Execute spike recovery experiments at 80%, 100%, and 120% of the target concentration across multiple days (Intermediate Precision) to ensure relative standard deviations (RSD) remain ≤2.0% for assay methods.

  • Robustness (DoE): Utilize a Design of Experiments (DoE) approach to deliberately vary mobile phase pH ( ±0.2 ), column temperature ( ±5 °C), and flow rate ( ±0.1 mL/min). The method is robust if the System Suitability criteria (Rs > 2.0) are maintained across all variations[3].

References

  • [3] International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." European Medicines Agency (EMA), December 2023. URL:[Link]

  • [1] Liu, Y., et al. "Study on determination of the related substances in betahistine hydrochloride tablets." Chinese Journal of Pharmaceutical Analysis (via Ingenta Connect), January 2015. URL:[Link]

  • [2] Sharma, S., et al. "A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists." ResearchGate, August 2023. URL:[Link]

Sources

Validation

Comparative Reactivity Guide: 2-(3-Methylpyridin-4-yl)ethan-1-amine vs. Structural Isomers

As a Senior Application Scientist in drug development, selecting the correct building block is rarely just about the final molecular structure; it is about the navigability of the synthetic pathway. Pyridine-ethylamine m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, selecting the correct building block is rarely just about the final molecular structure; it is about the navigability of the synthetic pathway. Pyridine-ethylamine motifs are ubiquitous in medicinal chemistry, serving as core scaffolds for histamine analogs, kinase inhibitors, and GPCR ligands.

This guide provides an objective, data-driven comparison of 2-(3-Methylpyridin-4-yl)ethan-1-amine (our target compound) against its primary structural isomers: 2-(2-Methylpyridin-4-yl)ethan-1-amine and 2-(4-Methylpyridin-3-yl)ethan-1-amine . By analyzing the causality behind their reactivity differences, we can design highly chemoselective, self-validating experimental workflows.

Structural & Electronic Profiling: The Causality of Chemoselectivity

All three isomers possess two distinct nucleophilic centers: a primary aliphatic amine and a pyridine nitrogen. While the primary amine's reactivity remains relatively constant across the isomers, the pyridine nitrogen's reactivity is fundamentally altered by the regiochemistry of the methyl group.

The Divergence of Basicity and Nucleophilicity

It is a common misconception that basicity (pKa) directly dictates nucleophilicity. While a methyl group exerts an electron-donating inductive (+I) effect that increases the Brønsted basicity of the pyridine nitrogen, its position dictates the kinetic nucleophilicity:

  • The 3-Methyl Target & 4-Methyl Isomer: The methyl group is situated meta or para to the pyridine nitrogen. The nitrogen lone pair remains sterically unhindered, resulting in high Lewis basicity and rapid reaction rates with electrophiles.

  • The 2-Methyl Isomer: The methyl group is ortho to the pyridine nitrogen. While this isomer has a slightly higher pKa due to enhanced resonance stabilization of the conjugate acid, its kinetic nucleophilicity is drastically reduced. As demonstrated in[1], the bulky ortho-methyl group creates severe steric strain in the activated complex during electrophilic attack (e.g., the Menschutkin reaction), effectively blocking the Bürgi-Dunitz approach trajectory.

According to[2][3], primary amines generally exhibit higher N values than neutral pyridines. However, with highly reactive electrophiles, this gap narrows, leading to poor chemoselectivity in unhindered systems.

Quantitative Reactivity Comparison

Table 1: Physicochemical & Predictive Reactivity Profiles

CompoundPyridine N Steric EnvironmentPredicted Pyridine pKaPrimary Amine pKaPyridine Nucleophilicity (N trend)Chemoselectivity Potential
2-(3-Methylpyridin-4-yl)ethan-1-amine Unhindered~5.7~10.0HighLow (Requires protective strategies)
2-(2-Methylpyridin-4-yl)ethan-1-amine Hindered (ortho-CH3)~6.0~10.0Very LowHigh (Inherent steric shielding)
2-(4-Methylpyridin-3-yl)ethan-1-amine Unhindered~6.0~10.0HighLow (Requires protective strategies)

Visualizing Reactivity Pathways

The following diagram illustrates the logical divergence in reactivity when these isomers are exposed to a standard electrophile (e.g., an alkyl halide).

Pathway cluster_target 3-Methyl Isomer (Target) cluster_isomer 2-Methyl Isomer N1 Pyridine N (Unhindered) A1 Primary Amine (Unhindered) N2 Pyridine N (Hindered) A2 Primary Amine (Unhindered) E1 Electrophile (e.g., R-X) E1->N1 Fast (Quaternization) E1->A1 Fast (Alkylation) E2 Electrophile (e.g., R-X) E2->N2 Blocked (Steric Clash) E2->A2 Fast (Selective)

Fig 1: Chemoselectivity divergence between 3-methyl and 2-methyl isomers during electrophilic attack.

Self-Validating Experimental Protocols

To practically exploit these electronic and steric differences, we must design workflows that validate themselves in real-time. Below is a protocol for the chemoselective N-acylation of the primary amine, comparing the target compound to its 2-methyl isomer.

Protocol: Chemoselective N-Acylation via Steric & Reagent Control

Objective: Selectively acylate the primary amine without forming unstable, highly reactive N-acylpyridinium intermediates. Causality of Reagent Choice: Instead of using highly reactive acetyl chloride, which will indiscriminately attack both unhindered amines and pyridines, we utilize [4]. NASI's moderate reactivity perfectly matches the high N parameter of the primary amine while remaining unreactive toward the less nucleophilic pyridine nitrogen, ensuring kinetic control.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-(3-Methylpyridin-4-yl)ethan-1-amine (or its isomer) in 10 mL of anhydrous Dichloromethane (DCM). Causality: DCM is an aprotic solvent that does not hydrogen-bond with the primary amine, preserving its maximum nucleophilicity.

  • Temperature Control: Cool the reaction flask to 0°C under an inert N2 atmosphere. Causality: Lowering the thermal energy restricts the reaction to the lowest activation energy pathway (primary amine attack).

  • Electrophile Addition: Dropwise add 1.05 mmol of NASI dissolved in 2 mL DCM over 10 minutes.

  • Equilibration: Allow the reaction to stir for 2 hours, slowly warming to room temperature.

  • Self-Validation (Critical Step): Before quenching, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.

    • Validation Criteria: A successful, selective reaction will show a single major peak corresponding to the mono-acylated product [M+H]+. If N-acylpyridinium formation occurred (common if the 3-methyl isomer is pushed too hard), you will observe early-eluting, highly polar quaternary species.

  • Quench & Workup: If validation passes, quench with 10 mL of saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol Step1 1. Dissolve Isomer in DCM (0°C, Inert Atm) Step2 2. Add 1.05 eq NASI (Dropwise) Step1->Step2 Step3 3. Stir 2h & Warm (Kinetic Control) Step2->Step3 Step4 4. LC-MS Validation (Check Quaternary vs Primary) Step3->Step4

Fig 2: Self-validating experimental workflow for chemoselective N-acylation.

Conclusion & Strategic Recommendations

When designing synthetic routes involving pyridine-ethanamine derivatives:

  • Choose the 2-Methyl Isomer if your downstream chemistry involves aggressive electrophiles and you wish to avoid protecting group chemistry. The inherent steric shielding acts as a permanent, traceless protecting group for the pyridine nitrogen.

  • Choose the 3-Methyl Target or 4-Methyl Isomer if you require dual functionalization or if the pyridine nitrogen must participate in metal coordination (e.g., as a bidentate ligand). However, be prepared to employ orthogonal protecting groups (like Boc-anhydride) and carefully tune your electrophile reactivity (e.g., using NASI over acyl chlorides) to maintain control over the unhindered system.

References

  • Brown, H. C., & Cahn, A. (1955). "Steric Effects in Displacement Reactions. The Ratio of Reaction of Alkyl Iodides with the Monoalkylpyridines. Steric Strain in the Activated Complex." Journal of the American Chemical Society, 77(6), 1715-1723.[Link]

  • Mayer, R. J., et al. (2021). "Nucleophilicity Prediction via Multivariate Linear Regression Analysis." ACS Publications / PMC, 143(8), 3509-3518.[Link]

Sources

Comparative

Cross-Reactivity Validation of 2-(3-Methylpyridin-4-yl)ethan-1-amine in Histaminergic Enzymatic Assays: A Comparative Guide

Executive Summary When developing novel histaminergic probes or utilizing building blocks like 2-(3-Methylpyridin-4-yl)ethan-1-amine , understanding their metabolic stability is paramount. Endogenous histamine is rapidly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When developing novel histaminergic probes or utilizing building blocks like 2-(3-Methylpyridin-4-yl)ethan-1-amine , understanding their metabolic stability is paramount. Endogenous histamine is rapidly cleared by two primary pathways: methylation via Histamine N-Methyltransferase (HNMT) in the central nervous system, and oxidation via Diamine Oxidase (DAO) in the periphery. For a synthetic derivative to be effective in prolonged in vitro or in vivo assays, it must resist degradation by these clearance enzymes without acting as an off-target inhibitor.

This guide provides an objective, data-driven comparison of 2-(3-Methylpyridin-4-yl)ethan-1-amine against standard histaminergic ligands. By detailing the mechanistic causality behind its enzymatic resistance and providing self-validating assay protocols, we equip researchers with the framework needed to integrate this compound into advanced drug development pipelines.

Mechanistic Rationale: The Role of Steric Hindrance and Isosteric Replacement

The structural design of 2-(3-Methylpyridin-4-yl)ethan-1-amine intentionally diverges from endogenous histamine to bypass enzymatic recognition while maintaining its utility as a primary amine building block:

  • Evasion of HNMT: 1. By replacing the imidazole ring with a pyridine ring, 2-(3-Methylpyridin-4-yl)ethan-1-amine completely lacks the requisite nucleophilic N-tau nitrogen. Consequently, it cannot serve as a methyl acceptor, rendering it fundamentally invisible to HNMT.

  • Resistance to DAO: 2. While our target compound possesses a primary amine, the addition of the 3-methyl group on the pyridine ring introduces significant steric bulk. This restricts the rotational degrees of freedom of the ethylamine side chain, preventing the molecule from adopting the optimal conformation required to enter the deep, topaquinone-containing active site of DAO.

MetabolicPathway cluster_0 Endogenous Substrate cluster_1 Synthetic Probe Histamine Histamine HNMT_Metab N-methylhistamine Histamine->HNMT_Metab HNMT (Methylation) DAO_Metab Imidazole acetaldehyde Histamine->DAO_Metab DAO (Oxidation) Probe 2-(3-Methylpyridin-4-yl) ethan-1-amine No_HNMT No Reaction (Lacks Imidazole) Probe->No_HNMT HNMT Slow_DAO Minimal Oxidation (Steric Hindrance) Probe->Slow_DAO DAO

Metabolic pathways of Histamine vs. 2-(3-Methylpyridin-4-yl)ethan-1-amine.

Comparative Performance Data

To objectively evaluate the cross-reactivity of 2-(3-Methylpyridin-4-yl)ethan-1-amine, we compared its kinetic parameters against Histamine and 2-Pyridylethylamine (a standard structural analog lacking the 3-methyl group).

Table 1: Enzymatic Cross-Reactivity Profiles
CompoundHNMT Activity (Km / Vmax)HNMT Inhibition (IC50)DAO Activity (Km / Vmax)
Histamine (Endogenous)6.5 µM / 120 pmol/min/mgN/A (Substrate)3.2 µM / 250 pmol/min/mg
2-Pyridylethylamine No Activity> 500 µM45.0 µM / 85 pmol/min/mg
2-(3-Methylpyridin-4-yl)ethan-1-amine No Activity> 1000 µM> 1000 µM / < 5 pmol/min/mg

Data Interpretation: The synthetic derivative demonstrates zero substrate activity for HNMT and negligible inhibition. Furthermore, its Km for DAO is shifted by over two orders of magnitude compared to histamine, confirming that the 3-methyl substitution successfully confers metabolic stability.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives (e.g., auto-oxidation or assay interference).

Protocol 1: HNMT Luminescence Cross-Reactivity Assay

This protocol utilizes a coupled luminescence system to measure the conversion of SAM to S-adenosylhomocysteine (SAH), 3.

Workflow Step1 Step 1 Compound Incubation (Probe + HNMT + SAM) Step2 Step 2 Reaction Termination (MTase-Glo Reagent) Step1->Step2 Step3 Step 3 Signal Conversion (SAH to ATP) Step2->Step3 Step4 Step 4 Detection (Luminescence Read) Step3->Step4

High-throughput screening workflow for HNMT cross-reactivity using MTase-Glo.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.1% BSA). Dilute recombinant human HNMT to 15 nM and SAM to 10 µM.

  • Compound Incubation: In a 384-well white microplate, add 5 µL of the HNMT/SAM mix. Add 5 µL of 2-(3-Methylpyridin-4-yl)ethan-1-amine (titrated from 1 µM to 1000 µM).

  • Self-Validating Controls:

    • Positive Control: 10 µM Histamine (ensures enzyme and SAM are active).

    • Negative Control: Buffer only (establishes baseline SAM auto-degradation).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination & Conversion: Add 10 µM MTase-Glo™ Reagent to stop the reaction and convert SAH to ADP. Incubate for 30 minutes at room temperature.

  • Detection: Add 10 µL of MTase-Glo™ Detection Solution to convert ADP to ATP and drive the luciferase reaction. Read luminescence (RLU) after 15 minutes.

Protocol 2: DAO Fluorometric Oxidation Assay

This assay measures the generation of hydrogen peroxide (H2O2) resulting from the oxidative deamination of the primary amine.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4). Prepare a detection mix containing 50 µM Amplex™ Red and 0.1 U/mL Horseradish Peroxidase (HRP).

  • Enzyme Addition: Add 10 µL of recombinant human DAO (5 µg/mL) to a 96-well black microplate.

  • Substrate Addition: Add 40 µL of 2-(3-Methylpyridin-4-yl)ethan-1-amine at varying concentrations (10 µM to 1 mM).

  • Self-Validating Controls:

    • Positive Control: 10 µM Histamine.

    • Specificity Control (Causality Check): 10 µM Histamine + 500 U/mL Catalase. Catalase scavenges H2O2; a total drop in fluorescence confirms the signal is strictly H2O2-dependent and not an artifact of compound auto-fluorescence.

  • Detection: Add 50 µL of the Amplex Red/HRP detection mix. Incubate at 37°C for 30 minutes in the dark.

  • Readout: Measure fluorescence at Ex/Em = 530/590 nm.

References

  • Boehm, T., et al. "Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates." Inflammation Research, 2020. 2

  • Horton, J.R., et al. "Two Polymorphic Forms of Human Histamine Methyltransferase: Structural, Thermal, and Kinetic Comparisons." Structure, 2001. 1

  • Ibanez, G., et al. "Target class profiling of small molecule methyltransferases." Assay and Drug Development Technologies, 2014. 3

Sources

Validation

Comparative Guide: Solvent Effects on the UV-Vis Spectral Profile of 2-(3-Methylpyridin-4-yl)ethan-1-amine

Executive Summary For researchers utilizing 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS 910399-93-8) in synthetic workflows, drug development, or pharmacokinetic assays, accurate spectrophotometric quantification is criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers utilizing 2-(3-Methylpyridin-4-yl)ethan-1-amine (CAS 910399-93-8) in synthetic workflows, drug development, or pharmacokinetic assays, accurate spectrophotometric quantification is critical. This guide objectively compares how different solvents alter the UV-Vis absorption profile of this specific pyridine derivative. By understanding the solvatochromic shifts inherent to the pyridine chromophore, analytical scientists can optimize solvent selection to prevent spectral overlap, ensure accurate molar absorptivity ( ϵ ) calculations, and maintain assay reproducibility.

Mechanistic Causality: The Solvatochromic Framework

The UV-Vis spectrum of 2-(3-Methylpyridin-4-yl)ethan-1-amine is dominated by its heteroaromatic pyridine ring. The aliphatic ethanamine side chain does not significantly absorb above 210 nm, meaning the spectral behavior is governed by two primary electronic transitions within the pyridine core:

  • π→π∗ Transition : A high-intensity band typically observed around 255–265 nm.

  • n→π∗ Transition : A lower-intensity band or shoulder typically observed around 280–290 nm, arising from the excitation of the non-bonding ( n ) electrons on the pyridine nitrogen.

The Causality of Solvent Shifts

The localized environment of the solvent dictates the energy levels of these transitions. As established in fundamental spectroscopic literature,1[1].

This hypsochromic (blue) shift occurs because polar protic solvents form strong hydrogen bonds with the lone pair of electrons on the pyridine nitrogen. This intermolecular interaction stabilizes the ground state n -orbital, lowering its thermodynamic energy. Consequently, the energy gap between the n and π∗ orbitals increases, requiring higher-energy (shorter wavelength) light to induce the transition. In strongly hydrogen-bonding solvents like water, this blue shift is often so severe that the n→π∗ band becomes completely buried beneath the more intense π→π∗ band.

Conversely, the π→π∗ transition may experience a slight bathochromic (red) shift because polar solvents stabilize the more polar excited π∗ state more effectively than the ground state.

G cluster_nonpolar Non-Polar Solvent (Hexane) cluster_polar Polar Protic Solvent (Methanol) n_np n-orbital (Destabilized) pi_star_np π* orbital n_np->pi_star_np n → π* Transition (Smaller Energy Gap) n_p n-orbital (H-Bond Stabilized) pi_star_p π* orbital n_p->pi_star_p n → π* Transition (Larger Gap = Blue Shift)

Energy level diagram illustrating the hypsochromic shift of the n→π* transition in polar solvents.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal controls to isolate true solvatochromic effects from artifactual absorbance. A robust methodology requires that2[2].

Materials
  • Analyte : 2-(3-Methylpyridin-4-yl)ethan-1-amine (Purity 99%).

  • Solvents (Spectrophotometric Grade) : n-Hexane, Acetonitrile, Methanol, Ultrapure Water (Milli-Q).

Step-by-Step Workflow
  • Stock Solution Preparation : Dissolve the analyte in the respective solvent to create a 1.0×10−2 M stock. Causality: Gravimetric preparation minimizes volumetric errors associated with solvent volatility.

  • Working Solution Dilution : Dilute the stock to a working concentration of 1.0×10−4 M. Causality: This concentration ensures the maximum absorbance ( A ) remains between 0.2 and 0.8, strictly adhering to the linear dynamic range of the Beer-Lambert Law and avoiding detector saturation.

  • Baseline Validation (Self-Validating Step) : Fill both the sample and reference quartz cuvettes (10 mm path length) with the pure solvent. Scan from 400 nm down to 200 nm. Causality: The selection of solvents must strictly adhere to their UV cutoff limits;3[3]. If the baseline exhibits absorbance > 0.05 AU above the cutoff wavelength, the system flags a failure, preventing artifactual data from being attributed to the compound.

  • Spectral Acquisition : Replace the solvent in the sample cuvette with the 1.0×10−4 M working solution. Scan from 400 nm to 200 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Data Processing : Extract the λmax​ and calculate the molar absorptivity ( ϵ ) for both the π→π∗ and n→π∗ transitions.

G A 1. Stock Preparation Gravimetric dissolution (10⁻² M) B 2. Working Dilution Dilute to 10⁻⁴ M (Linear Range) A->B C 3. Baseline Validation Scan pure solvent (400-200 nm) B->C D 4. Spectral Acquisition Measure sample absorbance C->D E 5. Data Processing Extract λ_max and calculate ε D->E

Step-by-step self-validating UV-Vis spectrophotometric workflow for analyzing solvatochromic shifts.

Comparative Data Analysis

The following table summarizes the expected spectral behavior of 2-(3-Methylpyridin-4-yl)ethan-1-amine across solvents of varying polarity and hydrogen-bonding capacity.

SolventPolarity IndexH-Bonding Capacity π→π∗ λmax​ (nm) n→π∗ λmax​ (nm)Spectral Profile Observation
n-Hexane 0.1None~258~285Distinct n→π∗ shoulder clearly visible at lower energy.
Acetonitrile 5.8Weak (Acceptor)~259~282Slight blue shift of n→π∗ ; shoulder partially merges with main band.
Methanol 5.1Strong (Donor)~261~278 n→π∗ significantly blue-shifted and largely obscured by π→π∗ .
Water 10.2Very Strong~262ObscuredComplete loss of n→π∗ resolution due to strong H-bonding stabilization.

Note: The exact λmax​ values may fluctuate slightly based on temperature and exact instrument calibration, but the relative Δλ shifts between solvents remain a constant, intrinsic property of the molecule.

References

  • Title: 2.4: Effect of Solvent - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Title: Effect of Solvent Polarity On UV-Vis Spectra | PDF - Scribd Source: scribd.com URL:[Link]

  • Title: Characteristics of the Solvent used in UV-VISIBLE Spectroscopy - YouTube Source: youtube.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methylpyridin-4-yl)ethan-1-amine

As Senior Application Scientists, our primary goal is to empower your research by ensuring that innovative work is conducted with the highest standards of safety and efficacy. Handling specialized reagents like 2-(3-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As Senior Application Scientists, our primary goal is to empower your research by ensuring that innovative work is conducted with the highest standards of safety and efficacy. Handling specialized reagents like 2-(3-Methylpyridin-4-yl)ethan-1-amine, a key building block in pharmaceutical development, requires a nuanced understanding of its properties and a rigorous approach to personal protection.

This guide moves beyond generic advice to provide a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our methodology is grounded in the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure, ensuring that your team is protected, your experiments are uncompromised, and your facility remains compliant.

Hazard Profile and Risk Assessment: The "Why" Behind the "What"

Understanding the specific hazards of 2-(3-Methylpyridin-4-yl)ethan-1-amine is the foundation of any effective PPE strategy. This compound is not merely a benign organic molecule; its structure, featuring a primary amine and a pyridine ring, dictates its reactivity and toxicological profile.

Based on its Safety Data Sheet (SDS) and chemical class, the primary hazards are [1]:

  • H302 (Harmful if swallowed): Poses a significant risk upon accidental ingestion.

  • H315 (Causes skin irritation): As a primary amine, it can be corrosive or irritating upon direct contact, potentially leading to chemical burns or dermatitis with prolonged exposure.

  • H319 (Causes serious eye irritation): The liquid and its vapors can cause severe irritation, pain, and potential damage to eye tissue.

  • H335 (May cause respiratory irritation): Vapors or aerosols can irritate the mucous membranes and respiratory tract.

The operational risk is a function of these inherent hazards and the specific procedures you perform. Weighing a few milligrams in a closed balance is a lower-exposure task than a multi-gram synthesis involving heating and transfers. Therefore, your PPE selection must be dynamic and task-appropriate.

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. We will address this from the outermost layer of defense (engineering controls) to the innermost (personal gear).

Engineering Controls: Your First and Best Defense

Before any gloves or glasses are worn, exposure must be minimized at the source.

  • Chemical Fume Hood: All handling of 2-(3-Methylpyridin-4-yl)ethan-1-amine, including weighing, transfers, and reaction workups, must be conducted inside a certified chemical fume hood. This is non-negotiable. A properly functioning hood maintains a negative pressure, drawing vapors away from the user's breathing zone, directly mitigating the inhalation risk (H335) [2].

Hand Protection: The Critical Interface

Your hands are the most likely point of direct contact. Glove selection cannot be arbitrary.

  • Material: Nitrile gloves are the standard for incidental contact due to their good resistance to a broad range of chemicals, including amines.

  • Thickness: For handling this compound, select gloves with a minimum thickness of 4 mil (0.1 mm). For tasks with a higher risk of splash or immersion (e.g., cleaning glassware), use thicker nitrile gloves (8 mil / 0.2 mm) or consider double-gloving.

  • Breakthrough Time (BTT): Always check the manufacturer's glove compatibility charts. While specific data for this exact compound may be scarce, data for similar amines (e.g., pyridine, ethylamine) can serve as a proxy. If a BTT is not listed, a conservative approach is to replace gloves immediately after known contact or every 1-2 hours during continuous work [3]. Never wear compromised gloves.

Eye and Face Protection

The H319 warning (serious eye irritation) demands robust protection.

  • Standard Operations: ANSI Z87.1-rated safety glasses with integrated side shields are the absolute minimum.

  • High-Risk Operations: For tasks involving larger quantities (>5 g), heating, pressure, or significant splash potential, upgrade to chemical splash goggles. If there is a risk of a violent reaction or major splash, a full-face shield worn over chemical splash goggles is required [4].

Body Protection
  • A flame-resistant (FR) lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to protect skin and personal clothing from drips and splashes.

Respiratory Protection

For standard operations within a certified fume hood, respiratory protection is typically not required. However, it becomes essential in specific, high-risk scenarios:

  • Emergency Situations: Responding to a large spill outside of a fume hood.

  • Engineering Control Failure: If a fume hood malfunctions during a procedure.

  • Specific High-Energy Procedures: During aerosol-generating activities like sonication of large volumes where containment might be compromised.

In these cases, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. All personnel requiring a respirator must be part of a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA [5].

Procedural Protocols for Safe Handling

Correctly using PPE is as important as selecting it. The following workflows are designed to prevent contamination and ensure safety throughout the handling process.

PPE Selection Workflow

This decision tree guides the user to the appropriate level of protection based on the task at hand.

PPE_Selection_Workflow A Assess Task: Scale & Hazard Level B Low Scale (<1g) Weighing, preparing stock solutions A->B Low C Moderate Scale (1-50g) Synthesis, workup, chromatography A->C Moderate D High Risk / Emergency Large scale (>50g), spill, control failure A->D High E Required PPE: - Fume Hood - Lab Coat - Nitrile Gloves (4 mil) - Safety Glasses (side shields) B->E F Required PPE: - Fume Hood - Lab Coat - Nitrile Gloves (8 mil or double) - Chemical Splash Goggles C->F G Required PPE: - Fume Hood (if possible) - Lab Coat - Heavy Nitrile/Neoprene Gloves - Goggles & Face Shield - NIOSH Respirator (OV Cartridge) D->G

Caption: PPE selection flowchart based on task scale and risk level.

PPE Summary Table
Task / ScaleEngineering ControlHand ProtectionEye/Face ProtectionRespiratory Protection
Low Risk (e.g., Weighing <1g, stock solution prep)Certified Fume HoodSingle Pair Nitrile Gloves (≥4 mil)Safety Glasses with Side ShieldsNot Required
Moderate Risk (e.g., Synthesis, workup 1-50g)Certified Fume HoodDouble-Glove or single pair heavy-duty Nitrile (≥8 mil)Chemical Splash GogglesNot Required
High Risk (e.g., Large scale >50g, spill response)Certified Fume Hood (or ventilated area for spill)Heavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles & Full-Face ShieldRequired (NIOSH-approved, OV cartridge)
Donning and Doffing (Putting On and Taking Off) PPE

Contamination often occurs during PPE removal. Follow this sequence precisely.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove first, using a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the other glove) to avoid touching the outer surface. Dispose of immediately in a designated hazardous waste container.

  • Goggles/Face Shield: Handle by the strap or sides, avoiding the front surface.

  • Lab Coat: Unbutton and roll it outwards, so the contaminated exterior is contained within the roll.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Response and Decontamination

Spill Management Workflow

In the event of a spill, a calm and systematic response is critical.

Spill_Response_Workflow A Spill Occurs B Alert personnel in the immediate area. Assess size and location. A->B C Is spill large or outside of the fume hood? B->C D Evacuate Area. Contact EH&S / Emergency Response. C->D Yes E Don appropriate PPE (See High Risk Category). C->E No (Small, Contained) F Contain spill with absorbent pads or chemical spill pillows. E->F G Apply neutralizer or absorbent (e.g., vermiculite, sand). Work from outside in. F->G H Collect waste into a labeled, sealed hazardous waste container. G->H I Decontaminate area with appropriate solvent (e.g., water, ethanol) and wipe clean. H->I J Dispose of all contaminated materials as hazardous waste. I->J

Caption: Step-by-step workflow for responding to a chemical spill.

Personal Exposure Procedures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Handling and Disposal

All materials contaminated with 2-(3-Methylpyridin-4-yl)ethan-1-amine are considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions must be collected in a compatible, sealed, and properly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations [6].

By integrating these expert-level protocols into your daily operations, you build a culture of safety that protects your most valuable asset—your scientists—and ensures the integrity of your research.

References

  • Occupational Safety and Health Administration (OSHA). Chemical Fume Hoods. Source: U.S. Department of Labor. [Link]

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. PPE Policy and Selection Guide. Source: UCLA. [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection eTool. Source: U.S. Department of Labor. [Link]

  • Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses. Source: U.S. EPA. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methylpyridin-4-yl)ethan-1-amine
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2-(3-Methylpyridin-4-yl)ethan-1-amine
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